(1-Phenylcyclopentyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWOFBVBNFLWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169933 | |
| Record name | Cyclopentanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17511-89-6 | |
| Record name | 1-Phenylcyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Phenylcyclopentyl)methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-phenylcyclopentyl)methylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclopentanemethylamine, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylcyclopentyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-PHENYLCYCLOPENTYL)METHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L0BL8FBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of (1-Phenylcyclopentyl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of (1-Phenylcyclopentyl)methanamine, a primary amine of significant interest in medicinal chemistry and synthetic research. This document moves beyond a simple recitation of data, offering insights into the practical implications of the compound's properties, its synthesis, and its analytical characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to support advanced research and development applications.
Core Chemical Identity
This compound is a substituted cycloalkylamine featuring a phenyl and a methanamine group attached to the same carbon of a cyclopentane ring. This unique structural arrangement makes it a valuable synthetic intermediate. Its identity is defined by the following key identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonym | 1-(1-Phenylcyclopentyl)methanamine | --INVALID-LINK--[1] |
| CAS Number | 17511-89-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₂H₁₇N | --INVALID-LINK--[1] |
| Molecular Weight | 175.27 g/mol | --INVALID-LINK--[1] |
| Hydrochloride CAS | 17380-61-9 | --INVALID-LINK-- |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-0.7,-2.0!"]; C4 [label="C", pos="0.7,-2.0!"]; C5 [label="C", pos="1.2,-0.7!"]; N1 [label="NH₂", pos="2.3,1.2!"]; C6 [label="CH₂", pos="1.5,0.5!"]; // Phenyl group nodes Ph_C1 [label="C", pos="-1.5,1.0!"]; Ph_C2 [label="C", pos="-2.8,0.8!"]; Ph_C3 [label="C", pos="-3.6,1.8!"]; Ph_C4 [label="C", pos="-3.1,2.9!"]; Ph_C5 [label="C", pos="-1.8,3.1!"]; Ph_C6 [label="C", pos="-1.0,2.1!"]; // Draw edges for cyclopentane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; // Draw edges for substituents C1 -- C6; C6 -- N1; C1 -- Ph_C1; // Draw edges for phenyl ring with alternating bonds for style Ph_C1 -- Ph_C2; Ph_C2 -- Ph_C3 [style=dashed]; Ph_C3 -- Ph_C4; Ph_C4 -- Ph_C5 [style=dashed]; Ph_C5 -- Ph_C6; Ph_C6 -- Ph_C1 [style=dashed];
}
Physicochemical Properties
The physical properties of a compound are critical for predicting its behavior in various experimental and biological settings. These parameters influence everything from solvent selection and reaction conditions to bioavailability and membrane permeability.
| Property | Value | Implication for Researchers |
| Boiling Point | 276.4 ± 9.0 °C at 760 mmHg[1] | Suitable for high-temperature reactions; purification by vacuum distillation is recommended to prevent thermal degradation. |
| Density | 1.0 ± 0.1 g/cm³[1] | Similar to water, indicating it will not readily phase-separate by density alone in aqueous mixtures. |
| Flash Point | 115.8 ± 9.3 °C[1] | Classified as a combustible liquid. Avoid open flames and sparks during handling. |
| LogP (octanol/water) | 2.91[1] | Indicates good lipophilicity, suggesting high membrane permeability and potential for good oral absorption and blood-brain barrier penetration. |
| pKa (predicted) | ~10.3 | The basicity is typical for a primary amine. The compound will be predominantly protonated (>99%) at physiological pH (7.4), which is a key consideration for drug-receptor interactions and aqueous solubility. The pKa of the related (1-phenylcyclohexyl)methylamine is predicted to be 10.27[2]. |
| Refractive Index | 1.545[1] | Useful for rapid, non-destructive purity checks of liquid samples. |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] | Very low volatility at room temperature, minimizing inhalation risks during standard laboratory handling. |
Synthesis and Chemical Reactivity
Understanding the synthesis and inherent reactivity of this compound is fundamental to its application as a synthetic intermediate.
Synthetic Pathway: Nitrile Reduction
A common and efficient method for preparing primary amines like the target compound is through the reduction of the corresponding nitrile. This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
The choice of LiAlH₄ is deliberate; it is a potent, unselective reducing agent capable of reducing the nitrile functional group without affecting the aromatic phenyl ring. The reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether, to prevent the violent quenching of the hydride.
Chemical Reactivity
-
Amine Group: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It readily undergoes salt formation with acids, acylation with acid chlorides or anhydrides, and N-alkylation. This reactivity is the cornerstone of its utility in building more complex molecular scaffolds.
-
Phenyl Group: The aromatic ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). However, reaction conditions must be chosen carefully to avoid side reactions with the basic amine group. Often, the amine is protected (e.g., as an amide) before performing reactions on the phenyl ring.
The compound's relevance is underscored by research into structurally similar molecules. For instance, the N-methylated cyclohexyl analog was identified as a potent triple reuptake inhibitor for serotonin, norepinephrine, and dopamine, highlighting the therapeutic potential of this chemical class[3].
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice. While specific experimental spectra for this exact molecule are not widely published, data can be reliably extrapolated from foundational principles and analogous structures[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural elucidation. Expected signals include: a multiplet in the aromatic region (~7.2-7.5 ppm) for the five phenyl protons; a singlet for the two protons of the CH₂ group adjacent to the nitrogen (~2.8 ppm); a broad singlet for the two amine (NH₂) protons; and a series of multiplets for the eight protons of the cyclopentyl ring[5].
-
¹³C NMR: This technique confirms the carbon skeleton. One would expect to see signals for the quaternary carbon of the cyclopentyl ring attached to the phenyl group, the CH₂ carbon, the four distinct carbons of the cyclopentyl ring, and the four distinct carbons of the phenyl ring.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected absorption bands include: N-H stretching for the primary amine (two bands, ~3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹)[4].
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at an m/z of 175. Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the cyclopentane ring, providing further structural confirmation[4].
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in drug development. A reverse-phase method is typically suitable for a compound with the polarity of this compound.
Objective: To determine the purity of a sample of this compound and quantify any impurities.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is used as an ion-pairing agent to improve peak shape for the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of ~1 mg/mL.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm (for the phenyl chromophore).
-
Column Temperature: 30°C.
-
-
Gradient Elution: A gradient is employed to ensure good separation of potential impurities with different polarities.
-
0-15 min: 30% B to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% B to 30% B
-
18-20 min: Re-equilibrate at 30% B
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Due to the lack of extensive toxicological data, this compound should be handled with the care afforded to all novel chemical entities. Safety protocols should be based on data from structurally related compounds, such as N-isopropylbenzylamine, which is known to be harmful if swallowed and can cause severe skin and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Gloves must be inspected before use and disposed of properly[6][7].
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Prevent contact with skin and eyes[7][8]. Grounding of equipment is necessary to prevent static discharge, which could be an ignition source[8][9].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[6]. Keep away from oxidizing agents and sources of ignition.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[6][10].
-
Skin Contact: Immediately wash off with soap and plenty of water[6].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician[6][10].
-
References
- 1. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pccarx.com [pccarx.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
(1-Phenylcyclopentyl)methanamine: A Technical Guide to its Potential Pharmacological Profile
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological effects of (1-Phenylcyclopentyl)methanamine, a compound with structural similarities to known psychoactive agents. In the absence of direct pharmacological data for this specific molecule, this document synthesizes information from structurally related compounds to build a predictive pharmacological profile. We will delve into its chemical architecture, infer potential molecular targets, and propose detailed experimental protocols to elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel central nervous system (CNS) active compounds.
Introduction: Unveiling a Potential CNS Modulator
This compound is a molecule of interest due to its structural resemblance to well-characterized psychoactive compounds, particularly phencyclidine (PCP) and its analogs.[1][2] The core structure, featuring a phenyl group and a cyclopentylamine moiety, suggests a potential for interaction with various CNS targets. The cyclopentylamine scaffold is a versatile element in medicinal chemistry, known to be present in a variety of therapeutic agents.[3] This guide will explore the hypothetical pharmacological landscape of this compound, drawing on structure-activity relationships of related molecules to predict its likely biological activity.
Chemical and Structural Analysis
The molecular structure of this compound is characterized by a cyclopentyl ring with a phenyl group and a methanamine (-CH2NH2) substituent attached to the same carbon atom.
| Property | Value |
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | This compound |
Table 1: Physicochemical Properties of this compound.
The presence of a primary amine and a lipophilic phenylcyclopentyl group suggests that the molecule possesses the necessary characteristics for crossing the blood-brain barrier and interacting with neuronal receptors and transporters.
Inferred Pharmacological Targets and Postulated Mechanisms of Action
Based on its structural similarity to known neuroactive compounds, two primary hypotheses for the pharmacological action of this compound can be proposed:
Hypothesis 1: NMDA Receptor Antagonism
The most compelling hypothesis is that this compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This is based on its structural similarity to phencyclidine (PCP), a well-known NMDA receptor antagonist.[2] PCP and its analogs bind to a site within the NMDA receptor ion channel, blocking the influx of calcium and leading to a dissociative anesthetic and hallucinogenic state.[1][2] The phenyl and amine groups are crucial for this interaction.
Caption: Postulated mechanism of NMDA receptor antagonism.
Hypothesis 2: Monoamine Transporter Inhibition
A second plausible mechanism is the inhibition of monoamine transporters, specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This hypothesis is supported by the discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a structurally related compound, as a triple reuptake inhibitor.[4] Inhibition of these transporters would lead to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, respectively, which could result in antidepressant and stimulant-like effects.
Caption: Postulated mechanism of monoamine transporter inhibition.
Proposed Experimental Protocols for Pharmacological Characterization
To validate the aforementioned hypotheses, a series of in vitro and in vivo experiments are proposed.
In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of this compound to the NMDA receptor and the monoamine transporters (SERT, NET, and DAT).
Methodology:
-
Membrane Preparation:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors/transporters (e.g., rat brain cortex for NMDA receptors, HEK293 cells transfected with human SERT, NET, or DAT).
-
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for each target (e.g., [3H]MK-801 for the NMDA receptor, [3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN 35,428 for DAT).
-
Add increasing concentrations of this compound to displace the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the inhibition constant (Ki) from the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Expected Outcome: This assay will provide quantitative data on the binding affinity of the compound for the hypothesized targets, allowing for a direct comparison of its potency at each site.
In Vitro Functional Assays
Objective: To assess the functional activity of this compound at its identified targets.
Methodology:
-
NMDA Receptor Functional Assay (Calcium Imaging):
-
Culture primary neurons or a suitable cell line expressing functional NMDA receptors.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with an NMDA receptor agonist (e.g., NMDA and glycine) in the presence and absence of varying concentrations of this compound.
-
Measure the changes in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
-
Monoamine Transporter Functional Assay (Synaptosomal Uptake):
-
Prepare synaptosomes from specific brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Incubate the synaptosomes with a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) in the presence and absence of varying concentrations of this compound.
-
Terminate the uptake by rapid filtration and washing.
-
Measure the radioactivity accumulated within the synaptosomes.
-
-
Data Analysis:
-
Determine the IC50 values for the inhibition of agonist-induced calcium influx or radiolabeled monoamine uptake.
-
Expected Outcome: These functional assays will confirm whether the binding of the compound to its targets results in a functional effect (i.e., antagonism or inhibition) and will provide a measure of its functional potency.
In Vivo Behavioral Pharmacological Assays
Objective: To evaluate the behavioral effects of this compound in animal models, which can provide insights into its potential psychoactive properties.
Methodology:
-
Locomotor Activity:
-
Administer this compound to rodents (e.g., mice or rats) at various doses.
-
Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.
-
Rationale: NMDA antagonists and monoamine reuptake inhibitors can produce hyperlocomotion.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Measure the startle response of rodents to a loud acoustic stimulus.
-
In subsequent trials, present a weaker, non-startling prepulse just before the startling stimulus.
-
Administer this compound and assess its effect on the normal inhibition of the startle response by the prepulse.
-
Rationale: NMDA antagonists are known to disrupt PPI, a model of sensorimotor gating deficits observed in schizophrenia.
-
-
Forced Swim Test (FST):
-
Place rodents in a cylinder of water from which they cannot escape.
-
Measure the duration of immobility, which is interpreted as a measure of behavioral despair.
-
Administer this compound prior to the test.
-
Rationale: Monoamine reuptake inhibitors typically reduce immobility time in the FST, indicative of an antidepressant-like effect.
-
Expected Outcome: The behavioral assays will provide a profile of the in vivo effects of the compound, helping to correlate its in vitro activity with a potential therapeutic or psychoactive profile.
Conclusion and Future Directions
This compound represents an intriguing chemical entity with a high probability of interacting with key CNS targets. Based on robust structure-activity relationship data from related compounds, it is strongly hypothesized to act as an NMDA receptor antagonist and/or a monoamine transporter inhibitor. The experimental protocols outlined in this guide provide a clear and logical path forward to systematically investigate these possibilities. Elucidating the pharmacological profile of this compound will not only contribute to our understanding of the structure-activity relationships of psychoactive compounds but may also pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (1-Phenylcyclopentyl)methanamine Derivatives and Analogues: A Technical Guide for a New Generation of Monoamine Reuptake Inhibitors
Foreword: Unlocking the Potential of Phenylcycloalkylamines
The intricate dance of neurotransmitters in the synaptic cleft governs the very essence of our cognitive and emotional states. For decades, the modulation of monoamine systems—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—has been a cornerstone of pharmacotherapy for a spectrum of neurological and psychiatric disorders. Within this vast landscape of neuropharmacology, the phenylcycloalkylamine scaffold has emerged as a privileged structure, yielding compounds with profound effects on central nervous system (CNS) targets. This guide delves into the discovery and development of a specific, promising class within this family: (1-Phenylcyclopentyl)methanamine derivatives and their analogues.
This document is intended for researchers, medicinal chemists, and drug development professionals. It is structured not as a rigid protocol, but as a comprehensive guide that elucidates the scientific rationale behind the synthesis, optimization, and evaluation of these compounds. We will explore the nuances of their structure-activity relationships (SAR), provide detailed methodologies for their synthesis and characterization, and outline the essential in vitro and in vivo assays required to profile their pharmacological activity. Our focus is on empowering the scientific community to build upon this foundation, fostering innovation in the quest for novel therapeutics with improved efficacy and safety profiles.
The this compound Scaffold: A Gateway to Modulating Monoamine Transporters
The core structure of this compound presents a unique three-dimensional arrangement of a phenyl ring and an aminomethyl group anchored to a cyclopentyl scaffold. This conformation allows for specific interactions with the binding pockets of monoamine transporters (MATs), namely the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[1][2][3][4]. Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism that underpins the therapeutic effects of many antidepressants and psychostimulants[5][6].
The allure of the this compound scaffold lies in its tunability. Subtle modifications to the phenyl ring, the cyclopentyl moiety, or the aminomethyl group can dramatically alter the compound's affinity and selectivity for the different monoamine transporters. This provides a rich playground for medicinal chemists to fine-tune the pharmacological profile, aiming for compounds with a desired balance of SERT, NET, and DAT inhibition. For instance, triple reuptake inhibitors (TRIs), which block all three transporters, are being investigated as a new generation of antidepressants with the potential for a faster onset of action and broader efficacy[7].
Medicinal Chemistry and Lead Optimization: Crafting the Ideal Pharmacological Profile
The journey from a hit compound to a clinical candidate is paved with iterative cycles of design, synthesis, and testing. For this compound derivatives, the following structural regions are key focal points for optimization:
-
The Phenyl Ring: Substitution on the phenyl ring can influence potency and selectivity. Electron-withdrawing or electron-donating groups at the para- and meta-positions can modulate the electronic properties of the aromatic system and its interaction with the transporter binding site.
-
The Cyclopentyl Ring: The size and conformation of the cycloalkyl ring are critical. While this guide focuses on the cyclopentyl scaffold, exploring cyclohexyl and cyclobutyl analogues can provide valuable SAR insights. For example, the cyclohexyl analogue, N-methyl-1-(1-phenylcyclohexyl)methanamine, has shown potent triple reuptake inhibitory activity[7].
-
The Aminomethyl Group: The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain can significantly impact potency and selectivity. N-methylation is a common modification that can alter the pKa of the amine and its interactions with the transporter.
A systematic exploration of these modifications, guided by computational modeling and in vitro screening, is essential for identifying lead compounds with the desired pharmacological profile.
Synthetic Strategies: Building the this compound Core and its Derivatives
Several synthetic routes can be employed to construct the this compound scaffold. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitutions required. Below are three robust and versatile synthetic approaches.
Synthesis via Reduction of 1-Phenylcyclopentanecarbonitrile
This is a straightforward and efficient method for the preparation of the parent compound, this compound.
Workflow for the Synthesis of this compound via Nitrile Reduction
Caption: A general workflow for the synthesis of this compound via nitrile reduction.
Experimental Protocol: Reduction of 1-Phenylcyclopentanecarbonitrile with LiAlH₄
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-phenylcyclopentanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Purification: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Synthesis via Reductive Amination of 1-Phenylcyclopentanecarboxaldehyde
Reductive amination is a versatile method that allows for the introduction of various amine functionalities.
Workflow for the Synthesis of this compound via Reductive Amination
Caption: A general workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination of 1-Phenylcyclopentanecarboxaldehyde with Ammonia and NaBH₄ [8][9][10][11]
-
Imine Formation: To a solution of 1-phenylcyclopentanecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis via the Ritter Reaction
The Ritter reaction provides a pathway to N-substituted amides, which can then be hydrolyzed to the corresponding primary amines.[12][13][14][15]
Workflow for the Synthesis of this compound via the Ritter Reaction
Caption: A general workflow for the synthesis of this compound via the Ritter reaction followed by hydrolysis.
Experimental Protocol: Ritter Reaction of 1-Phenylcyclopentanol with Acetonitrile
-
Reaction: To a stirred solution of 1-phenylcyclopentanol (1.0 eq) in acetonitrile (used as both reactant and solvent), add concentrated sulfuric acid (2-3 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly into ice-water and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the N-(1-phenylcyclopentyl)acetamide.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude amide can be purified by recrystallization.
-
Hydrolysis: The N-(1-phenylcyclopentyl)acetamide is then hydrolyzed to this compound by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Pharmacology and Mechanism of Action: Targeting the Monoamine Transporters
The primary pharmacological targets of this compound derivatives are the monoamine transporters. The interaction of these compounds with SERT, NET, and DAT can be characterized through in vitro binding and uptake inhibition assays.
In Vitro Evaluation: Quantifying Transporter Affinity and Potency
Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific transporter. The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the transporter of interest.
Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay [16][17]
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in DAT, such as rat striatum, or from cells engineered to express the human dopamine transporter (hDAT).
-
Assay Buffer: Prepare an appropriate assay buffer, typically a Tris-HCl buffer containing ions that support binding.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set period to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Uptake Inhibition Assays: These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [³H]dopamine) into cells or synaptosomes expressing the transporter. The results are typically reported as IC₅₀ values.
Table 1: Representative Pharmacological Data for a Cyclohexyl Analogue
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| N-methyl-1-(1-phenylcyclohexyl)methanamine | 169 | 85 | 21 |
Data from Shao et al., 2011[7]
This data for a closely related analogue highlights the potential for this chemical class to act as potent triple reuptake inhibitors.
Downstream Signaling Pathways
Inhibition of monoamine transporters leads to an increase in the synaptic concentration of serotonin, norepinephrine, and/or dopamine. This, in turn, modulates a cascade of downstream signaling pathways that are believed to be responsible for the therapeutic effects of these drugs.
Signaling Pathways Modulated by Monoamine Transporter Inhibition
Caption: A simplified diagram of the downstream signaling pathways affected by monoamine transporter inhibition.
In Vivo Evaluation: Assessing Therapeutic Potential in Preclinical Models
In vivo studies in animal models are crucial for evaluating the therapeutic potential and potential side effects of novel this compound derivatives.
Models of Depression
Forced Swim Test (FST): The FST is a widely used behavioral assay for screening potential antidepressant drugs.[18][19][20][21][22] The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable water-filled cylinder. Antidepressant treatment typically reduces the duration of immobility.
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Procedure: Gently place each mouse into the cylinder for a 6-minute session.
-
Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the 6-minute session.
-
Data Analysis: Compare the immobility time between vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST): The TST is another commonly used behavioral despair model for assessing antidepressant activity. The immobility displayed by mice when suspended by their tails is thought to reflect a state of behavioral despair that can be reversed by antidepressant drugs.
Models of Psychostimulant Activity
Locomotor Activity: Compounds that enhance dopaminergic neurotransmission often increase spontaneous locomotor activity. This can be assessed by placing animals in an open-field arena equipped with photobeams to track their movement.
Analytical Characterization: Ensuring Purity and Structural Integrity
The purity and structural identity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds and confirming the position of any substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond in the amine.
-
Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compounds.
Future Directions and Challenges
The this compound scaffold holds considerable promise for the development of novel CNS-active agents. Future research in this area should focus on:
-
Expanding the SAR: A more comprehensive exploration of the chemical space around this scaffold is warranted to identify compounds with optimized potency, selectivity, and pharmacokinetic properties.
-
Elucidating Mechanisms of Action: While monoamine transporter inhibition is the primary hypothesized mechanism, further studies are needed to rule out off-target effects and to fully understand the downstream neurochemical consequences of these compounds.
-
Preclinical Development: Promising lead compounds should be advanced into more extensive preclinical evaluation, including pharmacokinetic studies, toxicology assessments, and evaluation in a broader range of behavioral models.
The path from a promising chemical scaffold to a clinically useful therapeutic is long and challenging. However, with a systematic and scientifically rigorous approach, the this compound class of compounds has the potential to yield novel treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Discovery and Development of Monoamine Transporter Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. ias.ac.in [ias.ac.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 21. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
CAS number 17511-89-6 properties and safety data.
An In-Depth Technical Guide to (1-Phenylcyclopentyl)methanamine (CAS No. 17511-89-6)
Introduction
This compound, identified by CAS number 17511-89-6, is a primary aliphatic amine that serves as a versatile and crucial intermediate in organic synthesis.[1] Its molecular architecture, featuring a cyclopentyl ring attached to a phenyl group via a methanamine bridge, makes it a valuable building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, key applications, and essential safety and handling protocols, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is characterized by the molecular formula C₁₂H₁₇N.[3] It is often supplied in its hydrochloride salt form (C₁₂H₁₈ClN, Molecular Weight: 211.74 g/mol ) to improve aqueous solubility for biological research.[2][4] The core compound's properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17511-89-6 | [3] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₇N | [3] |
| Molecular Weight | 175.27 g/mol | [3][5] |
| Appearance | Liquid or white to off-white powder | [6] |
| Boiling Point | 276.4 ± 9.0 °C at 760 mmHg; 129-130 °C at 7 Torr | [3][5] |
| Density | ~1.0 g/cm³ | [3][5] |
| Flash Point | 115.8 ± 9.3 °C | [3] |
| pKa | 10.27 ± 0.29 (Predicted) | [5] |
| LogP | 2.91 | [3] |
| Refractive Index | 1.545 | [3] |
| Storage Temperature | 2-8°C or -20°C, protected from light | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound is well-documented, with primary routes involving organometallic reagents. The choice of method often depends on the desired scale, purity, and available laboratory equipment.
Synthesis via Grignard Reagent
A common and robust pathway involves the creation of a ketone intermediate, which is then converted to the target amine. This multi-step process offers high purity.[2]
Experimental Protocol:
-
Grignard Reagent Formation: React bromocyclopentane with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form cyclopentylmagnesium bromide.
-
Ketone Synthesis: Add benzonitrile to the freshly prepared Grignard reagent. The reaction mixture is typically stirred at room temperature and then refluxed to ensure complete reaction.
-
Hydrolysis and Work-up: Carefully quench the reaction with an aqueous acid solution (e.g., HCl). This hydrolyzes the intermediate imine to form cyclopentyl phenyl ketone.
-
Purification: Extract the ketone with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude ketone can be purified further by distillation or chromatography.
-
Reductive Amination: Convert the purified cyclopentyl phenyl ketone to this compound using a standard reductive amination protocol, for example, by reacting it with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.
Caption: Synthesis workflow via Grignard reagent.
Chemical Reactivity
This compound, as a primary amine, participates in a variety of chemical reactions:
-
Oxidation: Strong oxidizing agents can convert the methanamine group to corresponding ketones or carboxylic acids.[2]
-
Reduction: While the amine is already in a reduced state, forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially alter other parts of the molecule, though this is less common.[2]
-
Substitution: The amine group can act as a nucleophile and participate in substitution reactions to form more complex derivatives.[2]
Applications in Research and Development
This compound is a key building block in multiple sectors, primarily due to its unique structural combination of phenyl and cyclopentyl groups.
-
Pharmaceutical Synthesis: It is a critical intermediate in the development of pharmaceuticals, including potential antidepressants and cognitive enhancers.[2] Its structure is of significant interest for probing structure-activity relationships in medicinal chemistry.
-
Racemase Inhibitor: The hydrochloride salt form is noted for its use as a racemase inhibitor and is found in medications like tiagabine, which is used to treat epilepsy.[4]
-
Chemical Synthesis: It is used to synthesize other chemicals such as L-lysine and metformin hydrochloride.[4][7]
-
Materials Science: The compound is used in the production of dyes and as a glycoprotein stabilizer and plasticizer in the manufacturing of plastics.[2][4]
References
- 1. Buy calone (EVT-293234) | 28940-11-6 [evitachem.com]
- 2. Cyclopentyl(phenyl)methanamine|CAS 23459-36-1 [benchchem.com]
- 3. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]
- 4. C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride | 17511-89-6 | SAA51189 [biosynth.com]
- 5. (1-PHENYLCYCLOPENTYL)METHYLAMINE CAS#: 17511-89-6 [m.chemicalbook.com]
- 6. (1-PHENYLCYCLOPENTYL)METHYLAMINE, CasNo.17511-89-6 TP Peptide Co., Ltd China (Mainland) [tuobaomaoyi.lookchem.com]
- 7. CAS 17511-89-6: 1-Fenilciclopentanometanamina | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Biological Activity of Novel Cyclohexylarylamine Compounds
Introduction: A Scaffold of Therapeutic Promise
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The cyclohexylarylamine moiety, a structure characterized by a cyclohexyl ring and an aryl group attached to a central amine, represents one such promising scaffold.[1] These compounds are of significant interest due to their structural simplicity, synthetic accessibility, and, most importantly, their diverse range of biological activities.[2][3] Historically rooted in compounds like phencyclidine (PCP) and ketamine, which are known for their effects on the central nervous system, novel derivatives have expanded into numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2]
This guide provides a technical deep-dive into the biological activities of novel cyclohexylarylamine compounds. Moving beyond a simple catalog of effects, we will explore the underlying mechanisms of action, detail the critical experimental methodologies used for their evaluation, and explain the scientific rationale behind these choices, offering a field-proven perspective for researchers and drug development professionals.
Core Mechanisms of Action: How They Work
The therapeutic versatility of cyclohexylarylamine derivatives stems from their ability to interact with a variety of biological targets. The specific nature of the aryl group, the substitutions on the cyclohexyl ring, and the characteristics of the amine substituent all contribute to target specificity and potency.
Receptor Modulation: The CNS and Beyond
A primary mechanism of action for many arylcyclohexylamines is the modulation of neurotransmitter receptors.[1]
-
NMDA Receptor Antagonism : A well-established mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to an allosteric site within the receptor's ion channel (often referred to as the PCP binding site), these compounds can block the influx of calcium ions.[1] This action is central to their anesthetic and dissociative effects but is also being explored for therapeutic potential in neurodegenerative diseases where excitotoxicity plays a role.[4]
-
Opioid Receptor Interaction : Certain derivatives have been designed as potent modulators of opioid receptors. For instance, naltrexone-derived 3-[3-(phenalkylamino)cyclohexyl]phenol analogs act as µ-opioid receptor (MOR) antagonists.[5] This highlights the scaffold's plasticity, allowing for the development of compounds with potential applications in pain management or addiction therapy.
Enzyme Inhibition
Beyond receptor binding, cyclohexylarylamine derivatives can be engineered to inhibit key enzymes involved in disease pathology.
-
Tubulin Polymerization Inhibition : In oncology, a critical target is the microtubule skeleton, which is essential for cell division.[6] Novel 2-phenylacrylonitrile derivatives, which incorporate a cyclohexylarylamine-like structure, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6]
-
Cyclooxygenase (COX) Inhibition : The anti-inflammatory potential of these compounds can be linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[7][8]
Below is a diagram illustrating the general workflow for identifying and validating the biological activity of these novel compounds.
Caption: High-level workflow for novel cyclohexylarylamine drug discovery.
Therapeutic Applications & Biological Activities
The structural diversity of cyclohexylarylamine compounds has led to their investigation across multiple disease areas.
Anticancer Activity
Many novel derivatives exhibit potent antiproliferative activity against various cancer cell lines.[6][9] The strategy often involves designing molecules that are selectively toxic to cancer cells while sparing normal cells.[10] Compound 1g2a , a 2-phenylacrylonitrile derivative, demonstrated powerful and selective inhibitory activity against human colon cancer (HCT116) and liver cancer (BEL-7402) cells.[6] The mechanism was confirmed to be G2/M phase cell cycle arrest and inhibition of tubulin polymerization.[6]
| Compound ID | Cancer Cell Line | IC₅₀ Value | Reference |
| 1g2a | HCT116 (Colon) | 5.9 nM | [6] |
| 1g2a | BEL-7402 (Liver) | 7.8 nM | [6] |
| Compound 47 | PC-3 (Prostate) | 20 µM | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[3] Cyclohexylarylamine derivatives have shown promise in this area, with activity reported against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][11] The lipophilic nature of the cyclohexyl group can facilitate membrane disruption, a common mechanism for antimicrobial agents. Studies have shown that certain derivatives are particularly active against Staphylococcus aureus, Vibrio cholerae, and Salmonella typhi.[2]
| Compound Class | Target Organism | MIC Value | Reference |
| Purpurin Derivative | Staphylococcus aureus ATCC 6538 | 62.5 µg/ml | [12] |
| Cyclohexenone Derivative | Methicillin-resistant S. aureus (MRSA) | Comparable to tetracycline | [13] |
Neuroprotective Effects
Given their ability to modulate NMDA receptors, cyclohexylarylamines are prime candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4] The core pathology of these diseases involves protein aggregation, oxidative stress, and neuroinflammation.[14][15] Novel compounds are being designed to activate protective intracellular mechanisms, such as the synthesis of heat shock proteins, which help shield neuronal tissue from toxic amyloid structures.[16] This represents a shift from purely symptomatic treatment to potentially disease-modifying therapies.
The diagram below illustrates a simplified mechanism of NMDA receptor antagonism.
Caption: Cyclohexylarylamine compound blocking the NMDA receptor ion channel.
Cardiovascular Applications
Derivatives related to the anti-anginal drug perhexiline have been synthesized and screened for cardiovascular activity.[17] These compounds were investigated for alpha-adrenolytic activity, their ability to increase coronary blood flow, and calcium antagonism.[17] This research led to the selection of N,2-dicyclohexyl-2-phenethylamine for clinical trials, demonstrating lower toxicity and higher potency than the parent compound.[17]
Methodologies for Biological Evaluation
To rigorously assess the biological activity of novel cyclohexylarylamine compounds, a tiered approach of in vitro and in vivo assays is essential. The choice of assay is dictated by the putative mechanism and desired therapeutic application.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Rationale : The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a primary screen for anticancer activity by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] A decrease in metabolic activity is interpreted as a reduction in cell viability or proliferation.
-
Step-by-Step Methodology :
-
Cell Seeding : Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of the test cyclohexylarylamine compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours. The duration is critical to allow the compound to exert its antiproliferative effects.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Rationale : This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] It provides a quantitative measure of the compound's potency against a specific microorganism.
-
Step-by-Step Methodology :
-
Inoculum Preparation : Grow the bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation : Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls : Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ampicillin) should be used as a reference standard.[11]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
The workflow for a typical MTT assay is visualized below.
Caption: Step-by-step experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
The cyclohexylarylamine scaffold is a testament to the power of medicinal chemistry in leveraging simple molecular frameworks to address complex biological problems. From their origins as CNS-active agents, these compounds have evolved into a diverse class of molecules with demonstrated anticancer, antimicrobial, neuroprotective, and cardiovascular activities.[2][9][16][17] The future of this field lies in the rational design of next-generation derivatives with enhanced target selectivity and improved safety profiles. The integration of computational methods, such as in silico docking and ADMET prediction, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of novel cyclohexylarylamine-based therapeutics.[5] As our understanding of disease biology deepens, this versatile scaffold is poised to deliver new and effective treatments for some of the most challenging medical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 17. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of (1-Phenylcyclopentyl)methanamine
Abstract
This application note presents a comprehensive guide to the analysis of (1-Phenylcyclopentyl)methanamine using High-Performance Liquid Chromatography (HPLC). We detail two key methodologies: a primary reverse-phase HPLC (RP-HPLC) method for purity assessment and assay, which has been designed as a stability-indicating procedure, and a secondary chiral HPLC method for the critical separation of its enantiomers. The rationale behind column selection, mobile phase composition, and detector settings is thoroughly explained, grounding the protocols in fundamental chromatographic principles. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable and validated method for the characterization of this and structurally similar arylcycloalkylamines.
Introduction and Scientific Rationale
This compound is an organic intermediate and a member of the arylcycloalkylamine class of compounds. Its structural similarity to pharmacologically active agents necessitates the development of precise and reliable analytical methods to determine purity, quantify impurities, and resolve stereoisomers.[1][2] The presence of a chiral center makes enantioselective analysis particularly crucial, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[3][4]
The primary analytical technique detailed herein is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is predicated on the physicochemical properties of this compound.
-
Analyte Properties: The molecule possesses a LogP of approximately 2.91, indicating moderate hydrophobicity suitable for retention on a C18 stationary phase.[5] The phenyl group provides a strong chromophore for sensitive UV detection.
-
Method Objective: The primary goal is to create a stability-indicating method , which is a procedure that can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[6][7] This is achieved by subjecting the analyte to forced degradation and ensuring baseline separation of all resulting peaks.
This document provides the foundational protocols and the scientific justification for their design, enabling laboratories to implement and validate these methods for routine analysis.
Method Development Strategy
The development of this method followed a logical progression, starting from the analyte's known properties to the final validated protocol.
Caption: Logical workflow for stability-indicating HPLC method development.
Part I: Achiral Purity and Assay by RP-HPLC
This method is designed for the quantitative determination of this compound and the separation of potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is selected here due to its excellent hydrophobic retention characteristics, which are well-suited for an analyte with a LogP of 2.91.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water provides a robust separation window for both the main analyte and any potential impurities with differing polarities.[6]
-
Mobile Phase Modifier: The addition of an acid, such as phosphoric acid or formic acid, is critical. This compound contains a primary amine group. At a low pH (well below the amine's pKa), the amine is protonated (R-NH3+). This protonation prevents peak tailing caused by interactions between the basic amine and residual acidic silanols on the silica support, ensuring sharp, symmetrical peaks.[8] For LC-MS applications, formic acid is preferred as it is a volatile buffer.[8]
-
Detection: The phenyl ring in the analyte exhibits strong UV absorbance. A detection wavelength of 215 nm is chosen to provide high sensitivity for the parent compound and a broad range of potential aromatic impurities.
Experimental Protocol: Stability-Indicating Method
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).
-
Chemicals: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Phosphoric Acid (85%, ACS Grade), this compound reference standard.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 25 minutes |
Procedure
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This stock can be further diluted as needed for linearity studies.
-
-
Sample Preparation:
-
Prepare the test sample in the same diluent to a target concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
Protocol: Forced Degradation Study
To validate the stability-indicating nature of this method, forced degradation studies must be performed as per ICH Q1A(R2) guidelines.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL API stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL API stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL API stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours. Prepare a solution at the target concentration.
-
Photolytic Degradation: Expose the solid API to UV light (254 nm) and cool white fluorescent light (ICH Q1B) for 7 days. Prepare a solution at the target concentration.
Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the main analyte peak and from each other.
Part II: Chiral Separation of Enantiomers
The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analytes, allowing for differential retention. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including amines.[10][11]
Rationale for Chiral Method
-
Stationary Phase: A cellulose-based column, such as a Lux Cellulose-2, is selected as an excellent starting point. These phases are known for their versatility in separating enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[4]
-
Mobile Phase: Chiral separations are often achieved in normal-phase or polar organic modes. A mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol) is a standard mobile phase for normal-phase chromatography. The alcohol acts as a polar modifier, competing with the analyte for polar sites on the stationary phase and modulating retention and selectivity.
Experimental Protocol: Chiral Method
Instrumentation and Materials
-
HPLC System: As described in Part I.
-
Column: Phenomenex Lux® 5 µm Cellulose-2, 250 x 4.6 mm (or equivalent).
-
Chemicals: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
Procedure
-
Sample Preparation:
-
Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Ensure complete dissolution. Filtration is generally not required if the sample is clean and fully dissolved.
-
-
Analysis:
-
Inject the sample. The two enantiomers should elute as two distinct, well-resolved peaks.
-
Note: The ratio of hexane to IPA may need to be optimized to achieve baseline resolution (Rs > 1.5). Increasing the IPA content will generally decrease retention times but may also affect resolution.
-
Overall Analytical Workflow
The complete analysis, from sample receipt to final report, follows a structured path to ensure data integrity and accuracy.
Caption: Standard operational workflow for sample analysis.
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable framework for the comprehensive analysis of this compound. The reverse-phase method is demonstrated to be stability-indicating, making it suitable for quality control and stability studies in regulated environments. The chiral method provides a clear pathway for the essential separation and quantification of the compound's enantiomers. These protocols are designed to be readily implemented and can serve as a foundation for the validation and analysis of related arylcycloalkylamine compounds.
References
- 1. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. Separation of 1-(Phenylcyclopropyl)methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 11. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of (1-Phenylcyclopentyl)methanamine
Application Note: GC-MS Analysis of (1-Phenylcyclopentyl)methanamine
A Comprehensive Protocol for the Identification and Characterization of a Novel Psychoactive Substance
Abstract
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic, clinical, and research laboratories.[1] Accurate and reliable analytical methods are crucial for the identification and structural elucidation of these compounds. This document provides a detailed application protocol for the analysis of this compound, a phencyclidine (PCP) analog, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, forensic scientists, and drug development professionals, offering a complete workflow from sample preparation to data interpretation, grounded in established analytical principles and authoritative standards.
Introduction and Principle
This compound (Molecular Formula: C₁₂H₁₇N, Exact Mass: 175.14) is a cyclic phenylalkylamine derivative.[2][3] Its structural similarity to controlled substances necessitates robust analytical methods for its unambiguous identification in seized materials or biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for this application due to its high chromatographic resolution and the production of reproducible, library-searchable mass spectra.[1][4] The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) recognizes mass spectrometry as a Category A technique, providing the highest degree of selectivity for compound identification when combined with a chromatographic separation.[5][6]
This protocol employs Electron Ionization (EI) at a standard 70 eV, which induces extensive and reproducible fragmentation of the analyte molecule.[7][8] The resulting fragmentation pattern serves as a unique "fingerprint" for the compound, allowing for high-confidence identification through spectral library matching and manual interpretation.[9]
Experimental Workflow
The overall analytical process follows a systematic workflow to ensure data quality and reproducibility, from sample receipt to final data analysis and reporting.
Caption: High-level workflow for the GC-MS analysis of this compound.
Materials, Reagents, and Instrumentation
3.1 Reagents and Consumables
-
This compound reference standard: (Purity ≥98%)
-
Methanol (MeOH): HPLC or GC-grade
-
Helium (Carrier Gas): Ultra-high purity (99.999%)
-
Autosampler Vials: 2 mL, amber, with PTFE-lined caps
-
Syringe Filters: 0.22 µm PTFE, if required for sample clarification
3.2 Instrumentation A standard laboratory Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer is required. The system should be equipped with a liquid autosampler for precision and reproducibility.
Detailed Protocols
4.1 Standard and Sample Preparation
Causality: The goal of sample preparation is to dissolve the analyte in a volatile solvent compatible with the GC system, at a concentration suitable for detection without saturating the detector. Methanol is an excellent choice for its polarity and volatility.
-
Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Preparation (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol. This standard is used for method validation and retention time confirmation.
-
Sample Preparation: For solid samples (e.g., seized powders), prepare a solution in methanol at an approximate concentration of 1 mg/mL. Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
-
Filtration: If the sample solution contains particulates, centrifuge at 5,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
Dilution: Dilute the sample extract to a final concentration of approximately 10-50 µg/mL to avoid overloading the GC column and MS detector.
4.2 GC-MS Instrumental Parameters
Causality: The selected parameters are optimized for the analysis of semi-volatile, medium-polarity compounds like phenylalkylamines.[10] A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) provides excellent separation for a broad range of analytes.[11] The temperature program is designed to elute the analyte with good peak shape in a reasonable timeframe. The MS source and transfer line temperatures are set high enough to prevent condensation of the analyte.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent | Standard, robust GC platform. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Inert, versatile column for broad applicability in drug analysis.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (0.75 min) or Split 20:1 | Splitless for high sensitivity (trace analysis); Split for higher concentration samples to avoid overload.[12] |
| Injection Volume | 1 µL | Standard volume for liquid injections. |
| Oven Program | Initial 80°C, hold 1 min. Ramp 15°C/min to 300°C, hold 5 min. | A robust general-purpose program to separate the analyte from potential impurities and matrix components.[13][14] |
| MS System | Agilent 5977, Shimadzu QP2020, or equivalent | Common single quadrupole mass analyzer. |
| Ion Source | Electron Ionization (EI) | Standard, "hard" ionization technique that produces reproducible, library-searchable spectra.[7] |
| Electron Energy | 70 eV | Industry standard for EI, maximizing ionization and creating stable fragmentation patterns for library matching.[8] |
| MS Source Temperature | 230 °C | Prevents analyte condensation and source contamination. |
| MS Quad Temperature | 150 °C | Standard operating temperature for the mass filter. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS. |
| Scan Range | m/z 40 - 500 | Covers the expected molecular ion and all significant fragment ions. |
Data Analysis and Interpretation
5.1 Chromatographic Analysis The primary goal is the detection of a sharp, symmetrical chromatographic peak at a consistent retention time (RT). Under the conditions specified, this compound is expected to elute in the mid-to-late portion of the chromatogram. The RT should be confirmed by analyzing the reference standard under the identical analytical conditions.
5.2 Mass Spectrum Interpretation The mass spectrum provides the definitive structural information for identification. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for this compound (MW = 175).[15]
Expected Mass Spectrum Data
| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| Molecular Ion [M]⁺ | 175 | Low to Moderate |
| Base Peak (α-cleavage) | 146 | 100% |
| Phenylcyclopentyl Cation | 145 | High |
| Tropylium Ion | 91 | Moderate to High |
| Phenyl Cation | 77 | Moderate |
| Iminium Ion (Rearrangement) | 30 | Low to Moderate |
5.3 Proposed Fragmentation Pathway
The fragmentation of phenylalkylamines under EI is well-understood.[16][17] The primary fragmentation mechanism is alpha-cleavage (α-cleavage), which is the cleavage of the bond beta to the nitrogen atom, resulting in a stabilized iminium cation.
Caption: Proposed EI fragmentation pathway for this compound.
-
Molecular Ion (m/z 175): The presence of the molecular ion peak confirms the molecular weight of the compound.[15]
-
Base Peak (m/z 146): The most favorable fragmentation is the cleavage of the C-C bond between the cyclopentyl ring and the aminomethyl group (β-cleavage relative to the phenyl ring). This results in the loss of a neutral aminomethyl radical (•CH₂NH₂) to form a highly stable tertiary benzylic carbocation.[15][17]
-
Fragment m/z 145: Alpha-cleavage next to the amine can result in the loss of an amino radical (•NH₂) to form the phenylcyclopentylmethyl cation.
-
Tropylium Ion (m/z 91): A common and characteristic fragment in compounds containing a benzyl group, formed via rearrangement of the benzylic cation.
-
Iminium Ion (m/z 30): The fragment [CH₂NH₂]⁺ is characteristic of primary amines and can be formed through rearrangement processes.[18]
5.4 Library Confirmation After manual interpretation, the acquired spectrum should be compared against a validated mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library or the SWGDRUG Mass Spectral Library, for confirmation.[19] A high match factor (typically >800/1000) provides strong evidence for the compound's identity.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of the results, the method should be validated according to established guidelines.[20] Key validation parameters and routine quality control checks include:
-
Specificity: Analyze blank matrix samples to ensure no interferences are present at the retention time of the analyte.
-
System Suitability: Inject a reference standard before each batch of samples to verify system performance, including peak shape and signal intensity.
-
Blanks: Run a solvent blank after high-concentration samples to check for carryover.
Conclusion
This application note details a robust and reliable GC-MS protocol for the identification of this compound. The method leverages standard instrumentation and follows established forensic chemistry principles, ensuring high-confidence results. The combination of chromatographic retention time and the detailed fragmentation pattern obtained via electron ionization mass spectrometry provides a definitive means of identifying this and other related novel psychoactive substances.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]
- 3. This compound | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. swgdrug.org [swgdrug.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
- 10. Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. swgdrug.org [swgdrug.org]
Application Notes and Protocols for (1-Phenylcyclopentyl)methanamine in Neuropharmacological Research
Introduction: Unveiling a Potential Modulator of Excitatory Neurotransmission
(1-Phenylcyclopentyl)methanamine is a novel psychoactive compound belonging to the arylcycloalkylamine class. Its structural similarity to phencyclidine (PCP) and its analogs suggests a potential role as a modulator of N-methyl-D-aspartate (NMDA) receptor activity.[1][2] This class of compounds is of significant interest in neuropharmacological research due to their profound effects on synaptic plasticity, learning, and memory, and their implication in various neurological and psychiatric disorders.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in neuropharmacological research, including detailed protocols for its characterization.
While direct experimental data on this compound is limited, its structural features strongly suggest it may act as an NMDA receptor antagonist and potentially as a psychostimulant through modulation of catecholaminergic systems.[4][5] These application notes are therefore based on established methodologies for characterizing compounds with these mechanisms of action.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and a related compound is presented below.
| Property | This compound | 1-Phenylcyclopentanamine |
| CAS Number | 17511-89-6[6] | 17380-74-4[7] |
| Molecular Formula | C12H17N[8] | C11H15N[7] |
| Molecular Weight | 175.27 g/mol | 161.25 g/mol [7] |
| Boiling Point | Not available | 253 °C[7] |
| Density | Not available | 1.014 g/mL[7] |
Proposed Mechanism of Action: A Dual Hypothesis
Based on its chemical structure, the primary hypothesized mechanism of action for this compound is non-competitive antagonism of the NMDA receptor. Additionally, like many PCP analogs, it may exhibit activity as a dopamine reuptake inhibitor, contributing to psychostimulant effects.[9]
NMDA Receptor Antagonism
The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission.[3] Non-competitive antagonists like PCP and ketamine bind to a site within the receptor's ion channel, blocking the influx of Ca2+ and Na+ ions.[10] This blockade disrupts normal synaptic function and can lead to dissociative, anesthetic, and psychotomimetic effects. The proposed interaction of this compound with the NMDA receptor is depicted in the following signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(1-Phenylcyclopentyl)methanamine | CAS#:17511-89-6 | Chemsrc [chemsrc.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In-Vivo Evaluation of (1-Phenylcyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental design of in-vivo studies for (1-Phenylcyclopentyl)methanamine, a compound structurally related to phencyclidine (PCP) analogues. As a putative N-methyl-D-aspartate (NMDA) receptor antagonist, its in-vivo evaluation is critical for characterizing its pharmacological, toxicological, and psychoactive profile. These application notes offer a strategic framework, from initial safety assessments to detailed behavioral and cognitive evaluations, designed to provide a robust preclinical data package. The protocols included are grounded in established methodologies for assessing NMDA receptor antagonists and novel psychoactive substances, emphasizing scientific integrity, ethical considerations, and data reproducibility.
Introduction and Scientific Rationale
This compound belongs to a class of compounds that are structurally analogous to PCP, a well-characterized dissociative anesthetic. The primary mechanism of action for PCP and its analogues is non-competitive antagonism of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making compounds that modulate this receptor valuable tools for neuroscience research and potential therapeutic development.[3][4]
The in-vivo characterization of this compound is essential to understand its potential central nervous system (CNS) effects, including its psychoactive properties, impact on locomotion, anxiety levels, and cognitive function. This guide provides the necessary protocols to systematically investigate these parameters in rodent models.
Diagram 1: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound as an NMDA receptor antagonist.
Preclinical Safety and Toxicological Assessment
Prior to efficacy and behavioral studies, a thorough safety and toxicological evaluation is paramount. This is especially critical for novel psychoactive substances where the therapeutic index and potential for adverse effects are unknown.[5][6]
Acute Toxicity Study
An acute toxicity study is necessary to determine the median lethal dose (LD50) and to identify signs of toxicity. This is typically performed in at least two species, one rodent and one non-rodent, as per regulatory guidelines.[7]
Protocol 1: Acute Toxicity Assessment in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Grouping: Assign animals to several dose groups and a vehicle control group (n=5/sex/group).
-
Dose Selection: Based on in-silico predictions and data from structurally similar compounds, a range of doses should be selected.
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)).
-
Observation: Continuously monitor animals for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, posture, gait, and autonomic signs.
-
Endpoint: Record mortality and perform gross necropsy on all animals.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems.[8] For a CNS-active compound, a core battery of assessments is required.[9]
Table 1: Core Safety Pharmacology Assessments
| System | Assessment | Animal Model |
| Central Nervous System | Irwin test or Functional Observational Battery (FOB) | Rat or Mouse |
| Cardiovascular System | Telemetry for ECG, blood pressure, and heart rate | Conscious, freely moving dog or non-human primate |
| Respiratory System | Whole-body plethysmography | Rat |
In-Vivo Pharmacological Evaluation: Behavioral and Cognitive Assays
The following protocols are designed to assess the behavioral and cognitive effects of this compound in rodent models. These assays are selected based on their sensitivity to known NMDA receptor antagonists like PCP and ketamine.
Locomotor Activity and Anxiety-Like Behavior
Protocol 2: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[10][11]
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with automated tracking capabilities.[11]
-
Procedure:
-
Acclimate the animal to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the open field and allow it to explore for 10-15 minutes.[12]
-
Record the session using a video camera and analysis software.
-
-
Parameters Measured:
-
Total distance traveled (locomotion).
-
Time spent in the center versus the periphery (anxiety-like behavior).[13]
-
Rearing frequency (exploratory behavior).
-
-
Data Analysis: Use ANOVA to compare dose groups to the vehicle control.
Diagram 2: Open Field Test Workflow
Caption: Workflow for the Open Field Test.
Protocol 3: Elevated Plus Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.[14][15]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[16]
-
Procedure:
-
Parameters Measured:
-
Data Analysis: Compare the percentage of time spent and entries into the open arms between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Sensorimotor Gating
Protocol 4: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders, including schizophrenia. NMDA receptor antagonists are known to disrupt PPI.[18][19]
-
Apparatus: A sound-attenuated startle chamber with a motion-detecting platform and a loudspeaker.[4][20]
-
Procedure:
-
Acclimate the animal in the startle chamber for 5 minutes with background noise.[4]
-
Present a series of trials in a pseudorandom order:
-
Pulse Alone: A loud startling stimulus (e.g., 120 dB).
-
Prepulse + Pulse: A weaker, non-startling stimulus (prepulse) presented shortly before the startling pulse.
-
No Stimulus: Background noise only.
-
-
-
Parameters Measured: The startle amplitude in response to the pulse alone and prepulse + pulse trials.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity. Analyze the data using repeated measures ANOVA.
Learning and Memory
Protocol 5: Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus and sensitive to NMDA receptor function.[21][22]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[23]
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days): The animal is placed in the pool from different starting locations and must find the hidden platform. The latency to find the platform is recorded.
-
Probe Trial (e.g., Day 6): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
-
Parameters Measured:
-
Acquisition: Escape latency and path length to the platform.
-
Probe Trial: Time spent in the target quadrant where the platform was previously located.[24]
-
-
Data Analysis: Use repeated measures ANOVA for the acquisition phase and one-way ANOVA or t-test for the probe trial data.[3]
Table 2: Summary of Behavioral and Cognitive Assays
| Assay | Primary Measure | Interpretation |
| Open Field Test | Locomotor activity, center time | Hyper/hypo-locomotion, anxiety-like behavior |
| Elevated Plus Maze | Time in open arms | Anxiety-like behavior |
| Prepulse Inhibition | % PPI | Sensorimotor gating |
| Morris Water Maze | Escape latency, time in target quadrant | Spatial learning and memory |
Data Analysis and Interpretation
Ethical Considerations
All in-vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[27] Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering. The experimental design should be robust to ensure that the data obtained are of high quality, maximizing the scientific value of the studies.
Conclusion
The in-vivo evaluation of this compound requires a systematic and multi-faceted approach. By following the protocols and guidelines outlined in this document, researchers can generate a comprehensive preclinical data package that characterizes the safety, behavioral, and cognitive effects of this novel compound. This will provide a solid foundation for further investigation and potential therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. stat.cmu.edu [stat.cmu.edu]
- 3. Statistical analysis of latency outcomes in behavioral experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. clinicallab.com [clinicallab.com]
- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]
- 7. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Regulatory and Nonclinical Considerations for the Development of CNS/Neurology Therapeutics [actox.org]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mmpc.org [mmpc.org]
- 24. researchgate.net [researchgate.net]
- 25. A Guerilla Guide to Common Problems in ‘Neurostatistics’: Essential Statistical Topics in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 26. psyresearch.org [psyresearch.org]
- 27. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-Phenylcyclopentyl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (1-Phenylcyclopentyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amine intermediate. We will delve into the critical parameters of the synthesis, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The most prevalent and scalable synthetic route proceeds in two key stages:
-
Alkylation: Formation of the nitrile precursor, 1-phenylcyclopentanecarbonitrile, from phenylacetonitrile and 1,4-dibromobutane.
-
Reduction: Conversion of the nitrile precursor to the target primary amine, this compound.
This guide is structured to address each stage independently, followed by general purification and safety considerations.
Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Part 1: Synthesis of 1-Phenylcyclopentanecarbonitrile
The formation of the five-membered ring via alkylation of phenylacetonitrile is generally a high-yielding reaction, but it is sensitive to reaction conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent and base in this alkylation?
A1: This is a phase-transfer catalyzed reaction. Phenylacetonitrile's benzylic proton is acidic and is deprotonated by a strong base, typically concentrated sodium hydroxide, to form a carbanion. The solvent, Dimethyl Sulfoxide (DMSO), is crucial as it effectively solvates the cation, enhancing the nucleophilicity of the carbanion.[1] The reaction involves the cyclization of phenylacetonitrile with 1,4-dibromobutane.[2]
Q2: Can I use other bases or solvents?
A2: While other polar aprotic solvents and strong bases could theoretically be used, the NaOH/DMSO system is well-documented to be economical and provide good yields.[1] Using weaker bases may result in incomplete deprotonation and lower yields, while other solvents might not provide the same balance of solubility and reactivity.
Q3: Why is temperature control so important?
A3: Initial heating to 50-55°C helps to initiate the reaction.[2] However, the subsequent addition of 1,4-dibromobutane is exothermic, and the temperature can naturally rise to 85-90°C.[2] Allowing this exotherm to proceed in a controlled manner is key. Overheating can lead to side reactions and decomposition, while insufficient temperature will result in a sluggish and incomplete reaction.
Troubleshooting Guide: Precursor Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (e.g., old NaOH).2. Wet reagents or solvent (DMSO is hygroscopic).3. Insufficient initial heating. | 1. Use fresh, high-purity sodium hydroxide.2. Use anhydrous DMSO and ensure all glassware is thoroughly dried.3. Ensure the initial mixture of phenylacetonitrile and NaOH reaches 50-55°C for a sufficient time before adding the dibromobutane.[2] |
| Low Yield | 1. Incorrect stoichiometry (molar ratio of reactants).2. Inefficient stirring, leading to poor mixing in the heterogeneous mixture.3. Reaction time is too short. | 1. Use a 1:1 molar ratio of phenylacetonitrile to 1,4-dibromobutane.[1]2. Use a mechanical stirrer to ensure vigorous mixing.3. Maintain the reaction at 85-90°C for at least 4 hours after the addition is complete to drive it to completion.[2] |
| Formation of Impurities | 1. Overheating leading to side reactions.2. Dimerization of phenylacetonitrile or polymerization of 1,4-dibromobutane. | 1. Add the 1,4-dibromobutane slowly to control the exotherm and maintain the temperature below 90°C.[2]2. Ensure efficient stirring and proper stoichiometry. Purify the final product by vacuum distillation to separate it from higher boiling impurities.[2] |
Detailed Protocol: 1-Phenylcyclopentanecarbonitrile Synthesis
This protocol is synthesized from literature procedures.[2]
-
Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Addition: Charge the flask with phenylacetonitrile. While stirring, add a concentrated solution of sodium hydroxide.
-
Initial Heating: Heat the mixture to 50-55°C and maintain this temperature for 2 hours.
-
Alkylation: Slowly add 1,4-dibromobutane via the dropping funnel. The addition is exothermic; control the rate to allow the temperature to rise to, but not exceed, 85-90°C.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 85-90°C for 4 hours.
-
Workup: Cool the mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extraction & Purification: Separate the organic layer. The crude product is then purified by distillation under reduced pressure (boiling point: 135-142°C at 10 mmHg) to yield 1-phenylcyclopentanecarbonitrile as a clear, light-yellow liquid.[2][3]
Part 2: Reduction of 1-Phenylcyclopentanecarbonitrile to the Amine
This is the most critical step for yield and purity. The reduction of a nitrile to a primary amine can be accomplished by several methods, each with distinct advantages and disadvantages.[4]
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best: LiAlH₄, Catalytic Hydrogenation, or a Borane reagent?
A1: The "best" agent depends on your specific laboratory capabilities, scale, and the presence of other functional groups.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and common reducing agent for nitriles.[5] It is fast and typically provides high yields. However, it is pyrophoric, reacts violently with water, and requires a strictly anhydrous ethereal solvent (like diethyl ether or THF). The workup can also be challenging.[4]
-
Catalytic Hydrogenation (H₂/Raney Nickel, H₂/Pd/C): This method is cleaner, avoiding complex workups. It's often used in industrial settings. However, it requires specialized high-pressure equipment. A major drawback is the potential for forming secondary and tertiary amine byproducts.[5] This can often be suppressed by adding ammonia to the reaction mixture.[5]
-
Borane Reagents (BH₃·THF, Diisopropylaminoborane): These are milder alternatives to LiAlH₄.[5][6] They offer better chemoselectivity if other reducible functional groups are present. Diisopropylaminoborane, in the presence of catalytic LiBH₄, is particularly effective for reducing a wide variety of nitriles in excellent yields under mild conditions.[6][7][8]
Q2: Why do I get secondary/tertiary amines as byproducts during catalytic hydrogenation?
A2: Catalytic hydrogenation proceeds via an intermediate imine. This imine can react with the already-formed primary amine product to form a secondary amine, which can be further reduced. Adding ammonia (or ammonium hydroxide) to the reaction helps to minimize this by providing a large excess of a primary amine that competitively reacts with the imine intermediate, thus favoring the formation of the desired primary amine.[5]
Q3: My LiAlH₄ reduction is giving a low yield. What went wrong?
A3: The most common cause is the deactivation of the LiAlH₄ by moisture. Ensure your solvent (THF or ether) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Another cause could be incomplete reaction due to insufficient reagent or reaction time. A molar excess of LiAlH₄ is typically required. Finally, losses during the aqueous workup can significantly reduce the isolated yield.
Troubleshooting Guide: Nitrile Reduction
Caption: A decision tree for troubleshooting the nitrile reduction step.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction (Nitrile still present) | 1. (All Methods): Insufficient molar equivalent of reducing agent.[9]2. (LiAlH₄): Deactivated reagent due to moisture.[4]3. (Hydrogenation): Inactive or poisoned catalyst; insufficient H₂ pressure.[9] | 1. Increase the stoichiometry of the reducing agent.2. Use fresh LiAlH₄ and strictly anhydrous solvents under an inert atmosphere.3. Use fresh catalyst (e.g., Raney Nickel). Ensure the system is leak-proof and use adequate hydrogen pressure. |
| Formation of Secondary/Tertiary Amines | 1. (Hydrogenation): The intermediate imine reacts with the product amine. | 1. Add liquid ammonia or ammonium hydroxide to the reaction mixture to suppress this side reaction.[5] |
| Reaction Stalls or is Sluggish | 1. (All Methods): Poor solubility of the starting material.[9]2. (All Methods): Reaction temperature is too low.[9][10] | 1. Ensure the nitrile is fully dissolved. For hydrogenation, a co-solvent like ethanol may be beneficial.2. For LiAlH₄ reductions, gentle reflux in THF is common. For hydrogenation, moderate heating may be required.[11] |
| Difficult Workup / Low Isolated Yield | 1. (LiAlH₄): Formation of gelatinous aluminum salts that trap the product.2. (All Methods): Incomplete extraction of the amine from the aqueous layer. | 1. Use a Fieser workup (sequential addition of water then NaOH solution) to precipitate granular aluminum salts that are easily filtered.2. The amine product may be partially water-soluble as its hydrochloride salt. Basify the aqueous layer (pH > 12) before extraction to ensure the amine is in its freebase form.[12] |
Detailed Protocols: Nitrile Reduction
Protocol 2A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on standard procedures for nitrile reduction.[13]
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagent Suspension: Add LiAlH₄ (approx. 1.5-2.0 molar equivalents) to anhydrous diethyl ether or THF in the flask and cool the suspension in an ice bath.
-
Nitrile Addition: Dissolve 1-phenylcyclopentanecarbonitrile (1.0 eq.) in anhydrous ether/THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours or at reflux for 1 hour to ensure completion (monitor by TLC or GC).
-
Workup (Caution: Exothermic, H₂ gas evolution): Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water (Fieser method).
-
Isolation: A granular white precipitate should form. Stir for 15 minutes, then filter the solid and wash it thoroughly with ether/THF.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude amine can be further purified by vacuum distillation.
Protocol 2B: Catalytic Hydrogenation
This protocol is based on general procedures for preventing secondary amine formation.[5]
-
Setup: To a high-pressure hydrogenation vessel (Parr shaker or autoclave), add 1-phenylcyclopentanecarbonitrile, a solvent (e.g., ethanol or methanol), and Raney Nickel (approx. 5-10% by weight, as a slurry in the solvent).
-
Ammonia Addition: Add liquid ammonia or a concentrated solution of ammonium hydroxide to the vessel.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, then with hydrogen. Pressurize with hydrogen gas (typically 50-100 psi, but this is substrate-dependent) and begin vigorous agitation. The reaction may be run at room temperature or with gentle heating.
-
Monitoring: The reaction is complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the catalyst through a pad of Celite, rinsing the catalyst with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or vacuum distillation.
References
- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. mdpi.com [mdpi.com]
- 12. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common issues in (1-Phenylcyclopentyl)methanamine synthesis
Technical Support Center: Synthesis of (1-Phenylcyclopentyl)methanamine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amine building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Overview of Synthetic Pathways
The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step establishes the core structure by creating the nitrile precursor, 1-phenylcyclopentanecarbonitrile[1]. The second, and often more challenging step, is the reduction of this nitrile to the target primary amine[2][3]. The two most common reduction methods are via Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route for this compound?
The most frequently employed route is the reduction of 1-phenylcyclopentanecarbonitrile. This nitrile intermediate is typically synthesized first and then reduced. For the reduction step, Lithium Aluminum Hydride (LAH) is a very common laboratory-scale reagent due to its high reactivity and effectiveness in converting nitriles to primary amines.[4][5][6][7] Catalytic hydrogenation offers a scalable and often safer alternative, though it requires specialized equipment like a hydrogenation reactor.[8]
Q2: What are the primary challenges associated with this synthesis?
The main difficulties arise during the nitrile reduction and subsequent workup. When using LAH, challenges include ensuring the quality and reactivity of the hydride reagent, managing the highly exothermic reaction, and, most notably, performing the aqueous workup, which can lead to the formation of gelatinous aluminum salt precipitates that trap the product and make isolation difficult.[5][9] For catalytic hydrogenation, potential issues include catalyst poisoning, the need for high-pressure equipment, and potential side reactions if conditions are too harsh.
Q3: Which reduction method is superior: LAH or Catalytic Hydrogenation?
The "better" method depends on scale, available equipment, and safety considerations.
| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |
| Reactivity | Very high; reduces most polar pi bonds. | High, but catalyst-dependent. |
| Conditions | Ambient pressure, often 0°C to room temp. | Elevated H₂ pressure and temperature. |
| Equipment | Standard laboratory glassware. | Specialized high-pressure reactor. |
| Safety | Pyrophoric reagent, reacts violently with water.[9] | Flammable H₂ gas under pressure. |
| Workup | Often problematic (emulsions, precipitates). | Simple filtration to remove the catalyst. |
| Scalability | Not ideal for large-scale due to safety and workup.[9] | Highly scalable and preferred in industry. |
For laboratory-scale synthesis (<10g), LAH is often more convenient if the workup challenges can be managed. For larger scales or process development, catalytic hydrogenation is the superior choice for its safety, scalability, and simpler workup.
Troubleshooting Guide: Common Issues & Solutions
Q4: My LAH reduction of 1-phenylcyclopentanecarbonitrile is sluggish or stalls completely. What's wrong?
This is a common issue often traced back to the quality of the LAH.
-
Causality: Lithium aluminum hydride is extremely sensitive to moisture and can decompose upon storage, appearing as a fine white powder rather than a slightly gray, coarser solid. This decomposition significantly reduces its hydride-donating capacity.
-
Solution:
-
Verify LAH Quality: Use a fresh, unopened bottle of LAH if possible. If the reaction is still sluggish, the quality of the reagent is the most likely culprit.[5]
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (ether or THF are common). Any trace moisture will consume the LAH before it can react with the nitrile.
-
Increase Temperature: While the initial addition is often done at 0°C for safety, some LAH reductions require heating (refluxing in THF) to go to completion, especially with less reactive substrates or partially deactivated LAH.[5] Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).
-
Q5: The workup of my LAH reaction resulted in a gelatinous precipitate that is impossible to filter and has trapped my product. How can I fix this?
This is the most frequent problem with LAH reductions. The key is a controlled, sequential quenching procedure to form dense, granular, and easily filterable aluminum salts.
-
Causality: Rapid or uncontrolled addition of water to the aluminum complexes formed during the reaction leads to the formation of highly hydrated, gelatinous aluminum hydroxide.
-
Solution: The Fieser Workup Method. For a reaction that used 'X' grams of LAH, quench the reaction mixture at 0°C by sequentially and slowly adding:
-
'X' mL of water.
-
'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH).
-
'3X' mL of water. Stir the resulting mixture vigorously for 15-30 minutes. This procedure is designed to form dense, crystalline aluminum salts (NaAlO₂) that are easily removed by filtration.[9] The resulting granular solid can be filtered through a pad of Celite and washed thoroughly with an organic solvent (like ether or ethyl acetate) to recover the product.
-
Caption: Decision tree for troubleshooting low yield in LAH reductions.
Q6: My catalytic hydrogenation of 1-phenylcyclopentanecarbonitrile is not working. What are the common causes?
-
Causality: Heterogeneous catalytic hydrogenation is a surface reaction, and the catalyst's surface can be rendered inactive ("poisoned") by various impurities.[10][11] Alternatively, the reaction conditions may not be sufficiently forcing.
-
Solutions:
-
Catalyst Quality: Ensure the catalyst (e.g., Palladium on Carbon, Raney Nickel) is active. Raney Ni, in particular, has a limited shelf life.
-
Substrate Purity: Purify the 1-phenylcyclopentanecarbonitrile precursor before hydrogenation. Sulfur-containing compounds, strong coordinating ligands, or other reaction byproducts can poison the catalyst.
-
Hydrogen Pressure & Temperature: Nitrile reduction often requires more forcing conditions than simple alkene hydrogenation.[8] Increase the hydrogen pressure (e.g., from 1 atm to 50-100 psi) and/or the temperature, as specified in literature procedures for similar reductions.
-
Solvent Choice: Use a clean, appropriate solvent like ethanol, methanol, or ethyl acetate.
-
Q7: How can I effectively purify the final this compound product?
The basic nature of the amine group makes acid-base extraction an excellent method for purification.
-
Causality: The primary amine is basic and will be protonated by acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequent basification regenerates the pure, water-insoluble amine.
-
Solution: A detailed protocol is provided below. This method effectively separates the basic amine from any unreacted neutral starting material (the nitrile) or non-basic side products.[12]
Key Experimental Protocols
Protocol 1: Reduction of 1-Phenylcyclopentanecarbonitrile using LiAlH₄
-
Materials: 1-phenylcyclopentanecarbonitrile, Lithium Aluminum Hydride (LAH), Anhydrous Diethyl Ether or THF, 15% (w/v) NaOH solution, Celite, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LAH (1.5 equivalents) suspended in anhydrous diethyl ether (10 volumes).[9]
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-phenylcyclopentanecarbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.[9]
-
Workup: Cool the reaction back to 0°C. Following the Fieser method described in Q5 , quench by slowly adding water (equal volume to mass of LAH), followed by 15% NaOH (equal volume to mass of LAH), and finally water (3x volume to mass of LAH).
-
Stir the mixture for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake extensively with diethyl ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Protocol 2: Purification of this compound via Acid-Base Extraction
-
Materials: Crude this compound, Diethyl Ether, 1M Hydrochloric Acid (HCl), 3M Sodium Hydroxide (NaOH), Brine (saturated NaCl solution).
-
Procedure:
-
Dissolve the crude amine product in diethyl ether (approx. 20 volumes).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 volumes). The amine will move into the aqueous layer as the hydrochloride salt.
-
Combine the acidic aqueous layers and wash once with a small amount of diethyl ether to remove any remaining neutral impurities. Discard this ether wash.
-
Cool the acidic aqueous layer in an ice bath and slowly basify by adding 3M NaOH until the pH is >12, as confirmed with pH paper. The free amine will precipitate or form an oily layer.
-
Extract the free amine back into diethyl ether (3 x 15 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the purified this compound.
-
References
- 1. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 5. scribd.com [scribd.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for (1-Phenylcyclopentyl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-Phenylcyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prevalent and practical synthetic strategies for synthesizing this compound are:
-
Reductive Amination of 1-Phenylcyclopentanone: This is arguably the most common and versatile method. It involves reacting the ketone precursor, 1-phenylcyclopentanone, with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired primary amine. This approach is highly favored in modern synthetic chemistry due to its efficiency and the availability of mild, selective reducing agents.[1][2][3]
-
Reduction of 1-Phenylcyclopentanecarbonitrile: This route involves the chemical reduction of the nitrile group of 1-phenylcyclopentanecarbonitrile to a primary amine.[4] Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are typically required for this transformation. While effective, the highly reactive nature of reagents like LiAlH₄ necessitates stringent anhydrous conditions and careful handling.
Q2: I've seen the Leuckart reaction mentioned. Is it a suitable method for this synthesis?
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] It is a viable, one-pot method for this synthesis.[1]
-
Mechanism: The reaction proceeds by forming an iminium ion, which is then reduced by a hydride transfer from formic acid (derived from ammonium formate) or formamide.[7]
-
Advantages: The reagents are inexpensive and readily available.
-
Disadvantages: The reaction typically requires high temperatures (120-180°C), which can be energy-intensive and may not be suitable for sensitive substrates.[5][7] A significant drawback is the common formation of an N-formylated byproduct, which requires a separate acidic or basic hydrolysis step to yield the final primary amine.[7] Modern reductive amination methods often provide better yields and milder conditions.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound via the reductive amination of 1-phenylcyclopentanone.
Q1: My overall yield is disappointingly low. What are the most likely causes and how can I fix them?
Low yield is a common problem that can usually be traced back to one of three main areas: incomplete imine formation, inefficient reduction, or competing side reactions.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Cause A: Incomplete Imine Formation: The equilibrium between the ketone/ammonia and the imine/water can be unfavorable.
-
Solution: Drive the equilibrium forward. The formation of the imine is typically catalyzed by mild acid. Adjust the pH of the reaction mixture to a weakly acidic range (pH 4-6) with a catalytic amount of acetic acid.[8] Removing the water byproduct, for instance by adding a dehydrating agent like molecular sieves, can also significantly improve imine formation.[8] It is also critical to allow sufficient time for imine formation before introducing the reducing agent. Monitor this step by TLC or GC-MS.
-
-
Cause B: Inefficient Reduction: The reducing agent may be degraded or used in insufficient quantity.
-
Solution: Use a fresh bottle of a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Ensure you are using a sufficient stoichiometric excess (typically 1.5-2.0 equivalents). Adding the reducing agent portion-wise at a controlled temperature (e.g., 0°C) can also improve efficiency.
-
Q2: My analysis shows a significant amount of 1-phenylcyclopentanol as a byproduct. How can I prevent this?
This indicates that your reducing agent is reducing the starting ketone faster than, or in competition with, the intermediate imine.
-
Cause: Use of a non-selective or overly powerful reducing agent. Sodium borohydride (NaBH₄), for example, can readily reduce both ketones and imines.[8]
-
Solution: The choice of reducing agent is critical. Use a milder, more selective reagent that favors imine reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices because they are less reactive towards ketones, especially under the weakly acidic conditions used for imine formation.[8][9] Additionally, ensure the reducing agent is added only after confirming that a significant concentration of the imine has formed.[8]
Q3: I've isolated my product, but it's contaminated with a higher molecular weight impurity. What is it and how do I avoid it?
This is a classic sign of secondary amine formation, where the desired primary amine product reacts with another molecule of the imine intermediate.
-
Cause: The newly formed this compound is nucleophilic and can compete with ammonia in reacting with the imine.
-
Solution: This side reaction can be suppressed by leveraging Le Châtelier's principle. Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).[8] This large concentration of ammonia outcompetes the primary amine product, statistically favoring the formation of the desired product. Running the reaction at lower temperatures can sometimes also help reduce the rate of this secondary reaction.[8]
Q4: How can I effectively purify the final this compound product from the reaction mixture?
The basic nature of the amine product allows for a straightforward purification by acid-base extraction.
-
Procedure:
-
After the reaction is complete, quench any remaining reducing agent carefully with water or dilute acid.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to remove any acidic components.
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted ketone or the alcohol byproduct) will remain in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer to a pH > 12 with a strong base (e.g., 6M NaOH) to deprotonate the amine, causing it to precipitate or become extractable.
-
Extract the free amine back into a fresh organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[10]
-
Comparative Analysis of Synthesis Methods
The table below provides a side-by-side comparison of the two main approaches discussed.
| Parameter | Modern Reductive Amination | Classical Leuckart Reaction |
| Starting Material | 1-Phenylcyclopentanone | 1-Phenylcyclopentanone |
| N-Source | Ammonium Acetate / Ammonia | Ammonium Formate / Formamide[5] |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Formic Acid / Formamide[7] |
| Temperature | 0°C to Room Temperature | High Temp (120 - 180°C)[7] |
| Key Side Products | 1-Phenylcyclopentanol, Secondary Amine[8] | N-formyl-(1-phenylcyclopentyl)methanamine[7] |
| Workup Complexity | Standard extraction | Requires additional hydrolysis step |
| Overall Yield | Generally Good to Excellent | Moderate to Good |
Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on established, mild procedures for reductive amination.[8][9]
Reaction Workflow
Caption: Step-by-step workflow for the optimized reductive amination.
Materials:
-
1-Phenylcyclopentanone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylcyclopentanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction (target pH ~4-6).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC) or GC-MS.
-
-
Reduction:
-
Once significant imine formation is observed, cool the reaction flask in an ice bath to 0°C.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 20-30 minutes. Caution: Gas evolution may occur.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with ethyl acetate and perform the acid-base extraction as detailed in the Troubleshooting Q4 above to isolate the pure this compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Strategies to enhance the stability of (1-Phenylcyclopentyl)methanamine solutions
Technical Support Center: (1-Phenylcyclopentyl)methanamine Solution Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound solutions during experimental workflows. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of this compound solutions?
The stability of this compound, a primary amine, is susceptible to several factors common to amine-containing compounds. These include:
-
Oxidation: The primary amine functionality is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents.[1][2] This can lead to the formation of corresponding imines, aldehydes, or other degradation products.
-
pH: The pH of the solution can significantly influence the stability of the amine. While amines are generally more stable in basic conditions, extreme pH values (both acidic and basic) can catalyze degradation reactions.[3]
-
Light Exposure: Similar to other benzylamines, this compound may be susceptible to photodegradation, especially under UV light, which can trigger oxidative processes.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[2]
-
Interaction with Excipients: Certain excipients, particularly those with reactive functional groups like aldehydes (e.g., formaldehyde impurities in polysorbates) or reducing sugars (e.g., lactose), can react with the primary amine.[6]
What are the likely degradation products of this compound?
Based on the chemical structure (a primary amine attached to a phenyl-substituted cyclopentyl group) and known degradation pathways of similar compounds, the following are potential degradation products:
-
(1-Phenylcyclopentyl)methanimine: Formed through initial oxidation of the primary amine.
-
(1-Phenylcyclopentyl)carbaldehyde: Resulting from the hydrolysis of the imine intermediate.
-
N-formyl-(1-Phenylcyclopentyl)methanamine: Can form in the presence of formic acid or formaldehyde impurities.[7][8][9]
-
Peroxide Adducts: If stored in the presence of oxygen and in solvents prone to peroxide formation (e.g., THF, diethyl ether), various peroxide-related degradants could form.
How can I visually inspect my this compound solution for signs of degradation?
While visual inspection is not a definitive measure of stability, certain signs may indicate degradation:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can be an indicator of oxidation or other degradation.
-
Precipitate Formation: The formation of insoluble material may suggest the generation of degradation products with lower solubility in the chosen solvent system.
-
Haze or Cloudiness: A loss of clarity can also indicate the formation of insoluble degradants.
Any visual change should be followed up with analytical testing to confirm degradation and identify the impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My this compound solution has turned yellow.
-
Potential Cause: This is a common sign of oxidation. The phenyl and amine groups can be susceptible to oxidative degradation, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Immediately purge the headspace of your solution container with an inert gas like nitrogen or argon to displace oxygen. For future preparations, deaerate your solvent prior to dissolving the compound.
-
Antioxidant Addition: Consider the addition of a suitable antioxidant to your solution. The choice of antioxidant will depend on your solvent system and downstream applications. Common options include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[10]
-
Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from glassware or reagents), the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.[11]
-
Storage Conditions: Store the solution in an amber vial or protected from light to prevent photo-initiated oxidation.[2] Store at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.
-
Issue 2: I am observing a new peak in my HPLC chromatogram that grows over time.
-
Potential Cause: The appearance and growth of a new peak is a clear indication of degradation. The identity of the peak will depend on the degradation pathway.
-
Troubleshooting Steps:
-
Characterize the Degradant: If you have access to mass spectrometry (LC-MS), analyze the new peak to determine its mass-to-charge ratio (m/z). This information is crucial for identifying the degradation product by comparing it to the potential degradants listed in the FAQs.
-
Perform a Forced Degradation Study: To proactively identify potential degradants and confirm the identity of the observed peak, a forced degradation study is recommended. This involves subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, and light) to accelerate degradation.[12][13] See the detailed protocol below.
-
Optimize Solution pH: The stability of amines is often pH-dependent.[3] Conduct a pH stability profile study by preparing solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitoring the formation of the degradant over time. This will help you identify the optimal pH range for your solution. For primary amines, a slightly basic pH is often optimal to prevent protonation of the amine, which can make it more susceptible to certain degradation pathways.[14]
-
Issue 3: I am seeing poor recovery of my compound from a formulation containing a polysorbate surfactant.
-
Potential Cause: Polysorbates are known to contain trace amounts of formaldehyde as a degradation product. Formaldehyde can react with the primary amine of this compound via the Eschweiler-Clarke reaction or similar pathways to form N-methylated or N-formylated adducts.[7][8][9]
-
Troubleshooting Steps:
-
Use High-Purity Excipients: Source high-purity polysorbates with low peroxide and formaldehyde content.
-
Alternative Surfactants: If possible, explore the use of alternative surfactants that do not have the potential to generate reactive impurities.
-
Scavengers: In some cases, the addition of an amine-based scavenger (e.g., meglumine) can be used to react with and neutralize any formaldehyde present in the excipients.[15]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed vial.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use LC-MS to obtain mass information for the major degradants to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Visualizations
Potential Degradation Pathways
References
- 1. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. performanceadditives.us [performanceadditives.us]
- 11. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 12. rjptonline.org [rjptonline.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. View Pharmaceutical Formulation Excipients for Primary amine [pharmacompass.com]
Refinement of purification techniques for high-purity (1-Phenylcyclopentyl)methanamine
Technical Support Center: High-Purity (1-Phenylcyclopentyl)methanamine
Introduction
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and process development professionals who are working to achieve high-purity grades of this compound. As a primary amine, this compound presents unique purification challenges, often related to impurities from its synthesis, such as unreacted starting materials or over-alkylation byproducts.[1][2][3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions. Our methodologies are grounded in established chemical principles to ensure you can confidently refine your purification strategy.
Diagram: General Purification Workflow
The following diagram outlines a robust, multi-step strategy for purifying crude this compound, progressing from initial cleanup to final high-purity product.
References
Technical Support Center: Bayesian Optimization for Chemical Reaction Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for leveraging Bayesian Optimization (BO) in your chemical reaction experiments. This guide is structured to provide researchers, medicinal chemists, and process development scientists with clear, actionable insights into the practical application of this powerful machine learning technique. We move beyond theoretical descriptions to address the common hurdles and questions that arise during real-world implementation, ensuring you can troubleshoot issues and confidently apply BO to accelerate your discovery and development workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts to ensure a solid understanding of the "what" and "why" before diving into specific troubleshooting scenarios.
Q1: What is Bayesian Optimization, and why is it superior to traditional methods for reaction optimization?
Answer: Bayesian Optimization is a sequential, model-based strategy for finding the optimum of expensive, "black-box" functions.[1][2] In the context of chemistry, the "function" is your chemical reaction, and the "optimum" is the set of conditions (e.g., temperature, concentration, catalyst choice) that maximizes a desired outcome, such as yield or selectivity.[3][4]
Its primary advantage is sample efficiency .[4][5] Traditional methods like grid search or "one-factor-at-a-time" (OFAT) are exhaustive and often require a prohibitively large number of experiments, especially in high-dimensional spaces.[2][5] BO, by contrast, builds a probabilistic model of your reaction landscape from existing data and uses it to intelligently select the next most informative experiment to run.[2][4][6] This allows it to converge on optimal conditions in significantly fewer experimental iterations, saving time, resources, and materials.[6][7][8]
The core of BO's intelligence lies in how it balances two critical objectives:
-
Exploitation: Suggesting experiments in regions the model predicts will have a high yield.[2][3]
-
Exploration: Suggesting experiments in regions of high uncertainty, where the model knows its predictions are least reliable.[2][3] This prevents the algorithm from getting stuck in a local optimum.[9]
Q2: What are the essential components of a Bayesian Optimization workflow?
Answer: A BO workflow is an iterative loop built on two key machine learning components: a surrogate model and an acquisition function.[2][5][10]
-
Surrogate Model: This is a probabilistic model that approximates the true, unknown reaction landscape (e.g., how yield responds to temperature). The most common choice is a Gaussian Process (GP) model, which is flexible and provides not only a prediction for the outcome at a given point but also a quantification of the uncertainty around that prediction.[3][10][11][12] This uncertainty is crucial for guiding the search.
-
Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to calculate the "utility" of running an experiment at any given set of conditions.[2][10] The next experiment to be performed is chosen by finding the conditions that maximize this acquisition function.[6] Common acquisition functions include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).[2]
The entire process forms a closed loop, which is visualized below.
Diagram 1: The Bayesian Optimization Experimental Workflow
Caption: The iterative cycle of Bayesian Optimization, alternating between computational modeling and physical experimentation.
Q3: How much initial data do I need to start an optimization campaign?
Answer: There is no universal number, but BO is designed for "low-data" regimes.[13] A key advantage is its ability to start with a small, well-chosen initial dataset. Typically, a set of 5-10 experiments is a reasonable starting point for many chemical systems.
The quality and diversity of the initial data are more important than the quantity. Instead of random points, it is highly recommended to use a space-filling design , such as a Latin Hypercube Sample (LHS), to generate your initial experimental conditions.[9] This ensures the initial experiments are spread out across the parameter space, giving the surrogate model a more global and less biased starting picture of the reaction landscape.
Q4: Can Bayesian Optimization handle both continuous and categorical variables simultaneously?
Answer: Yes. This is a critical feature for chemical reaction optimization, where you often deal with mixed variable types.[5][14]
-
Continuous Variables: Temperature, pressure, concentration, reaction time.
-
Categorical Variables: Choice of solvent, catalyst, ligand, or base.
Specialized algorithms and software packages are designed to handle this mixed-variable space. For example, the open-source package Gryffin extends Bayesian optimization to categorical domains by utilizing expert knowledge.[5][15] This allows the model to optimize the choice of a specific phosphine ligand (categorical) and reaction temperature (continuous) within the same campaign.[14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The optimization is converging slowly or appears stuck in a suboptimal region.
-
Symptoms:
-
The algorithm repeatedly suggests experiments in the same, non-optimal area of the parameter space.
-
The predicted maximum yield is not improving after several iterations.
-
The model's uncertainty remains high across large parts of the search space.
-
-
Causality & Solutions: This common issue often stems from a poorly configured model or an imbalance in the exploration-exploitation trade-off.
-
Inappropriate Acquisition Function: Your acquisition function may be too "exploitative," causing it to focus only on known good regions without exploring new ones.[10]
-
Solution: Adjust the hyperparameters of your acquisition function to favor exploration. For example, in the Upper Confidence Bound (UCB) function, increasing the beta parameter will encourage more exploration. For Expected Improvement (EI) , introducing a "jitter" hyperparameter (ξ) can have a similar effect.[2]
-
-
Poorly Chosen Reaction Representation: The way you encode your molecules and reagents into a machine-readable format is critical. If the representation doesn't capture the properties relevant to reactivity, the model cannot learn effectively. Simple one-hot encoding, for example, treats each catalyst as completely unrelated, failing to capture underlying structural similarities.
-
Solution: Switch to more sophisticated representations. Use pre-computed physicochemical descriptors (e.g., DFT-calculated properties) or learned molecular fingerprints (e.g., RXNFP) that encode structural and electronic information.[3][13] This provides the model with a richer, more continuous space to learn from.
-
-
High Experimental Noise: If your experimental measurements have high variance, the surrogate model will struggle to distinguish between signal and noise, leading to poor predictions and high uncertainty.
-
Solution: First, try to reduce experimental error where possible. Within the BO framework, you can explicitly model the noise level. Ensure the noise hyperparameter in your Gaussian Process model is correctly tuned to reflect the true variance of your experiments. Some BO packages allow you to provide replicate measurements, which can help the model learn the noise level more accurately.
-
-
Table 1: Comparison of Common Acquisition Functions
| Acquisition Function | Primary Focus | Key Characteristic | Best For... |
| Probability of Improvement (PI) | Exploitation | Seeks to maximize the probability of improving upon the current best-observed value.[2] | Fine-tuning a known optimal region; when you want to minimize risk. |
| Expected Improvement (EI) | Balanced | Calculates the expected amount of improvement over the current best, factoring in both mean and uncertainty.[2] | A good general-purpose choice that provides a robust balance between exploration and exploitation.[14] |
| Upper Confidence Bound (UCB) | Exploration | Explicitly balances exploitation (mean) and exploration (uncertainty) via a tunable hyperparameter.[16][17] | Scenarios where you need to systematically reduce uncertainty across the entire search space. |
Problem 2: The algorithm suggests unsafe, impossible, or undesirable experimental conditions.
-
Symptoms:
-
The model suggests a temperature that exceeds the boiling point of the chosen solvent.
-
The model suggests a combination of reagents known to be hazardous.
-
The sum of reagent volumes exceeds the reactor capacity.
-
-
Causality & Solutions: Standard BO algorithms treat the search space as unconstrained. They are unaware of the physical, chemical, or hardware limitations of your experimental setup.
-
Lack of Constraint Handling: The algorithm is optimizing a purely mathematical function without knowledge of real-world boundaries.
-
Solution: Implement constrained Bayesian Optimization .[1] Modern BO software packages allow you to define known constraints directly into the optimization problem.[15][18] You can provide functions that tell the optimizer whether a proposed set of conditions is "feasible" or not. The algorithm will then only search within the valid, feasible regions of the parameter space.[5][15] For example, you can define a constraint such that Temperature < Boiling_Point(Solvent).
-
-
Diagram 2: Unconstrained vs. Constrained Optimization
Caption: Visualization of how constraints restrict the optimization algorithm to a valid and safe experimental domain.
Problem 3: I need to optimize multiple objectives simultaneously (e.g., maximize yield and minimize impurities).
-
Symptoms:
-
Improving one objective (e.g., yield) leads to a worse outcome for another (e.g., enantioselectivity).
-
You are unsure how to balance competing objectives.
-
-
Causality & Solutions: Single-objective BO is designed to find a single global optimum. For multi-objective problems, there is often no single "best" solution, but rather a set of optimal trade-offs known as the Pareto front .
-
Single-Objective Formulation: The algorithm is not configured to handle vector-valued outputs.
-
Solution 1: Multi-Objective Bayesian Optimization (MOBO): Use an algorithm specifically designed for multi-objective optimization. These algorithms aim to identify the entire Pareto front, giving the experimenter a set of optimal compromises to choose from. This is the most powerful approach as it doesn't require pre-defining the trade-off.
-
Solution 2: Scalarization: Combine your multiple objectives into a single objective function. For example, you could create a weighted sum: Objective = w1 * Yield - w2 * Impurity. The challenge with this approach is that choosing the weights (w1, w2) can be non-intuitive and may require multiple optimization runs to find a desirable balance.
-
-
Experimental Protocol: Setting Up a Bayesian Optimization Campaign
This protocol provides a step-by-step methodology for initiating a BO-guided reaction optimization.
Objective: To find the optimal conditions for a chemical reaction by maximizing a defined metric (e.g., yield).
Methodology:
-
Step 1: Define the Optimization Problem
-
Identify Decision Variables: List all parameters to be optimized. For each, define its type (continuous or categorical) and range/set of options.
-
Example: Temperature (continuous, 20-100 °C), Solvent (categorical, [Toluene, THF, DMF]), Catalyst Loading (continuous, 0.5-2.5 mol%).
-
-
Define the Objective: Clearly state what you are trying to maximize or minimize (e.g., HPLC yield, enantiomeric excess).
-
-
Step 2: Generate Initial Data
-
Choose a size for your initial dataset (e.g., n=10).
-
Use a space-filling algorithm (e.g., Latin Hypercube Sampling) to generate n diverse combinations of your decision variables.
-
Perform these n experiments in the lab and record the results. This forms your initial training dataset.
-
-
Step 3: Configure the Bayesian Optimizer
-
Select a Representation: Choose how to convert your categorical variables into numerical inputs for the model (e.g., one-hot encoding for a small number of solvents, or pre-computed physical property descriptors).
-
Select a Surrogate Model: A Gaussian Process with a Matérn 5/2 kernel is a robust and common starting point.[5]
-
Select an Acquisition Function: Expected Improvement (EI) is a well-balanced default choice for many applications.[14]
-
-
Step 4: Run the Optimization Loop
-
Train the surrogate model on your initial dataset.
-
Use the trained model to find the next set of experimental conditions that maximize the acquisition function.
-
Perform the single new experiment (or a small batch) suggested by the optimizer.
-
Record the result and add it to your dataset.
-
Repeat Step 4 until a stopping criterion is met (e.g., the experimental budget is exhausted, convergence is reached, or a satisfactory yield is achieved).
-
-
Step 5: Analyze and Validate
-
Review the optimization trajectory to see how the recommended conditions and predicted yields evolved.
-
The final recommendation from the optimizer is the set of conditions predicted to give the best outcome.
-
Perform a final validation experiment (or several replicates) at the proposed optimal conditions to confirm the result.
-
References
- 1. mlmi.eng.cam.ac.uk [mlmi.eng.cam.ac.uk]
- 2. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bayesian optimization for chemical products and functional materials (Journal Article) | OSTI.GOV [osti.gov]
- 9. dowlinglab.nd.edu [dowlinglab.nd.edu]
- 10. chimia.ch [chimia.ch]
- 11. proceedings.neurips.cc [proceedings.neurips.cc]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
- 15. Bayesian optimization with known experimental and design constraints for chemistry applications - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00028H [pubs.rsc.org]
- 16. Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to Validating the Efficacy of (1-Phenylcyclopentyl)methanamine in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel psychoactive compound, (1-Phenylcyclopentyl)methanamine. Moving beyond a rigid template, this document establishes a logical, multi-phase workflow designed to rigorously assess the compound's potential antidepressant and anxiolytic properties, from initial screening to mechanistic elucidation. We will compare its hypothetical performance against established standards and provide the detailed methodologies necessary for reproducible and self-validating experimentation.
Introduction: The Rationale for Investigation
This compound is a novel molecule whose structural characteristics suggest potential interactions with central nervous system targets. Its architecture, featuring a phenylcyclopentyl group, bears resemblance to other compounds known to modulate monoaminergic or glutamatergic systems. For instance, the structurally related compound N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), showing efficacy in the mouse tail suspension test[1]. This precedent provides a strong rationale for investigating this compound as a potential therapeutic agent for mood and anxiety disorders.
The critical first step is to establish a robust preclinical validation pathway. This guide outlines a systematic approach to:
-
Determine the behavioral profile of this compound in established rodent models.
-
Objectively compare its efficacy against a relevant, standard-of-care comparator.
-
Probe the underlying neurobiological mechanism of action.
Hypothesized Mechanism of Action: A Starting Point for Validation
Based on its structural similarity to known triple reuptake inhibitors, our primary hypothesis is that This compound functions as a monoamine reuptake inhibitor , increasing the synaptic concentrations of serotonin, norepinephrine, and/or dopamine. An alternative hypothesis, given the prevalence of NMDA receptor antagonists in antidepressant research, is that it may act on the glutamatergic system[2][3]. The following experimental workflow is designed to test these hypotheses.
Below is a diagram illustrating the hypothesized action at a monoaminergic synapse.
Caption: Hypothesized mechanism of monoamine reuptake inhibition.
A Phased Approach to Preclinical Validation
A rigorous evaluation requires a multi-step process, beginning with broad screening and progressing to more specific, complex assays. This ensures that resources are directed efficiently and that the resulting data is robust and interpretable.
Caption: Phased workflow for preclinical validation.
Phase 1: Initial Behavioral Screening
The goal of this phase is to rapidly determine if this compound exhibits antidepressant or anxiolytic-like activity. These tests are widely used for initial screening[4][5].
A. Antidepressant-Like Activity Models
-
Forced Swim Test (FST) & Tail Suspension Test (TST): These models are based on the principle of "behavioral despair," where immobility is interpreted as a depressive-like state[6]. Antidepressants typically increase the latency to immobility and decrease the total time spent immobile[4][7].
B. Anxiolytic-Like Activity Models
-
Elevated Plus Maze (EPM): This test leverages the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms[8].
-
Open Field Test (OFT): This test assesses exploratory behavior and anxiety, where rodents naturally prefer the periphery (thigmotaxis)[9]. Anxiolytics increase time spent in the center of the arena. This test also serves as a crucial control for locomotor activity, ensuring that effects in other tests are not due to general hyperactivity or sedation.
Phase 2: Comparative Efficacy & Dose-Response
Once a behavioral signal is detected, the next step is to quantify the compound's potency and compare it directly to a "gold standard" drug. The choice of comparator is critical and depends on the initial findings and hypothesized mechanism.
-
If FST/TST results are positive (suggesting antidepressant action):
-
Comparator 1: Ketamine. A fast-acting antidepressant that acts as an NMDA receptor antagonist. This comparison would help determine if this compound shares this rapid-acting profile[2][10][11][12].
-
Comparator 2: Fluoxetine. A classic Selective Serotonin Reuptake Inhibitor (SSRI). This comparison would position the compound relative to the most common class of antidepressants.
-
Hypothetical Comparative Data
The following table illustrates a potential outcome from a head-to-head comparison in the Forced Swim Test.
| Treatment Group (Mice, n=10/group) | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | % Change from Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - |
| This compound | 10 | 115 ± 8 | -23.3% |
| This compound | 30 | 80 ± 7 | -46.7% |
| Ketamine (Comparator) | 10 | 75 ± 9 | -50.0% |
| Fluoxetine (Comparator) | 20 | 105 ± 11 | -30.0% |
This is hypothetical data for illustrative purposes.
Phase 3: Mechanistic Validation
With confirmed efficacy, this final phase aims to elucidate the neurobiological underpinnings of the compound's action using models with higher construct validity and direct neurochemical assessments.
-
Chronic Unpredictable Mild Stress (CUMS): This model exposes rodents to a series of mild, varied stressors over several weeks to induce a state that more closely mimics human depression, including anhedonia (a core symptom)[13]. Efficacy in reversing CUMS-induced deficits (e.g., in the sucrose preference test) provides strong evidence of antidepressant potential.
-
In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) of awake, freely moving animals. A finding that this compound increases extracellular serotonin, norepinephrine, and dopamine would provide direct evidence for a triple reuptake inhibition mechanism.
-
Receptor Binding Assays: In vitro assays using cloned human transporters (SERT, NET, DAT) or receptors (e.g., NMDA receptor subunits) can definitively determine the binding affinity and selectivity of the compound, confirming its molecular target(s).
Detailed Experimental Protocols
Trustworthiness in research stems from methodological transparency. The following are detailed protocols for key behavioral assays.
Protocol 1: Forced Swim Test (FST) - Adapted for Mice
-
Apparatus: A transparent glass cylinder (20 cm height, 14 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom with its tail or paws[6].
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound, comparator drug, or vehicle via the chosen route (e.g., intraperitoneally, i.p.) 30-60 minutes prior to the test.
-
Procedure: Gently place each mouse into the cylinder for a 6-minute session[7]. The session is typically video-recorded for later analysis.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test[4]. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water[6].
-
Post-Test: Remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage before returning it to its home cage[4].
Protocol 2: Elevated Plus Maze (EPM) - for Rats/Mice
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms (50x10 cm) and two closed arms (50x10 cm) with 40 cm high walls, connected by a central platform (10x10 cm).
-
Acclimation: Acclimate animals to the testing room under dim lighting for at least 1 hour.
-
Administration: Administer compounds or vehicle 30-60 minutes prior to testing.
-
Procedure: Place the animal on the central platform facing an open arm. Allow it to explore the maze for a 5-minute session.
-
Scoring: Use video-tracking software or a blind observer to score:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general activity).
-
-
Analysis: Anxiolytic efficacy is demonstrated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries[8].
Conclusion
Validating the efficacy of a novel compound like this compound requires a structured, multi-faceted approach that progresses logically from high-throughput behavioral screening to detailed mechanistic studies. By employing a battery of validated animal models, comparing performance against established clinical standards, and directly probing neurochemical and molecular targets, researchers can build a comprehensive and compelling data package. This guide provides the strategic framework and detailed methodologies necessary to rigorously evaluate the therapeutic potential of this compound and similar compounds, ensuring that the experimental choices are not only methodologically sound but also grounded in established neuropharmacological principles.
References
- 1. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Early behavioral screening for antidepressants and anxiolytics | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. criver.com [criver.com]
- 9. ijbcp.com [ijbcp.com]
- 10. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mice Lacking NMDA Receptors in Parvalbumin Neurons Display Normal Depression-Related Behavior and Response to Antidepressant Action of NMDAR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
Navigating the Matrix: A Comparative Guide to the Cross-Reactivity of (1-Phenylcyclopentyl)methanamine and Related Compounds in Toxicological Screening
For researchers, scientists, and drug development professionals, the precise identification of psychoactive compounds is paramount. The rise of novel psychoactive substances (NPS), often structural analogs of controlled drugs, presents a significant challenge to conventional toxicological screening methods. This guide provides an in-depth analysis of the cross-reactivity of (1-Phenylcyclopentyl)methanamine, a phencyclidine (PCP) analog, and other structurally related compounds. Understanding these cross-reactivity profiles is crucial for the accurate interpretation of screening results and ensuring the integrity of clinical and forensic investigations.
Phencyclidine and its analogs are a class of dissociative anesthetics with hallucinogenic effects, and their abuse can lead to severe psychological and physiological consequences.[1] Immunoassays are widely employed as a primary screening tool for PCP in urine due to their speed and cost-effectiveness.[2] However, these assays are susceptible to cross-reactivity from structurally similar compounds, potentially leading to false-positive results.[2][3] This necessitates confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
This guide will delve into the experimental methodologies used to assess cross-reactivity, present comparative data for various PCP analogs and other compounds, and offer insights into the structural features influencing antibody recognition.
The Analytical Gauntlet: From Broad Strokes to Definitive Identification
The analytical workflow for detecting PCP and its analogs typically involves a two-tiered approach: a rapid screening immunoassay followed by a highly specific confirmatory method. This strategy balances the need for high-throughput screening with the demand for unequivocal identification.
Figure 1: A typical workflow for drug screening and confirmation, highlighting the progression from a presumptive immunoassay result to a definitive identification by mass spectrometry.
Immunoassay: The First Line of Defense
Immunoassays for PCP are based on the principle of competitive binding.[6] In these assays, PCP present in a sample competes with a labeled form of the drug for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the drug in the sample. While these assays are sensitive, their specificity can be a limitation, as antibodies may also bind to compounds with similar chemical structures.[2][3]
Confirmatory Methods: The Gold Standard
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for confirming the presence of PCP and its analogs.[4] These techniques separate individual compounds from a complex mixture and then identify them based on their unique mass-to-charge ratio and fragmentation patterns.[7] This high degree of specificity allows for the unambiguous identification of the target analyte, thereby minimizing the risk of false positives.[7]
Cross-Reactivity Profiles: A Comparative Analysis
The cross-reactivity of a compound in an immunoassay is typically expressed as the concentration of the cross-reactant required to produce a signal equivalent to a known concentration of the target analyte (in this case, PCP). The following table summarizes the cross-reactivity data for several PCP analogs and other compounds with commercially available PCP immunoassays. It is important to note that cross-reactivity can vary between different immunoassay kits and manufacturers.
| Compound | Chemical Structure | % Cross-Reactivity (approximate) |
| Phencyclidine (PCP) | C17H25N | 100% |
| This compound | C12H17N | Data not available, but structural similarity suggests potential for cross-reactivity. |
| Hydroxy-PCP | C17H25NO | 151.7%[8] |
| Chloro-PCP | C17H24ClN | 136.6%[8] |
| Fluoro-PCP | C17H24FN | 56.6%[8] |
| 3-MeO-PCP | C18H27NO | Significant cross-reactivity has been reported.[9] |
| Dextromethorphan | C18H25NO | Can cross-react with some PCP immunoassays.[10] |
| Meperidine | C15H21NO2 | Has been reported to cross-react with some PCP immunoassays.[10] |
| Ketamine | C13H16ClNO | Generally low to no cross-reactivity with PCP assays.[10] |
The cross-reactivity percentages are indicative and can vary based on the specific immunoassay used.
The data clearly indicates that even minor modifications to the core PCP structure can significantly impact antibody recognition. For instance, the addition of a hydroxyl group (Hydroxy-PCP) or a chlorine atom (Chloro-PCP) can lead to higher cross-reactivity than PCP itself in some assays.[8] This underscores the critical need for confirmatory testing, especially when dealing with suspected NPS intoxication.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following are generalized protocols for assessing cross-reactivity.
Protocol 1: Immunoassay Screening
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter.
-
Calibration: Run calibrators and controls with known concentrations of PCP to establish a standard curve.
-
Assay Procedure: Add a specific volume of the urine sample and the enzyme-conjugated PCP reagent to a reaction vessel containing the PCP antibody.
-
Incubation: Incubate the mixture for a predetermined time to allow for competitive binding.
-
Signal Detection: Measure the enzyme activity, which is proportional to the amount of unbound enzyme-conjugated PCP.
-
Interpretation: Compare the sample signal to the cutoff calibrator to determine if the result is presumptively positive or negative.[4]
Protocol 2: GC-MS Confirmation
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the urine sample to isolate and concentrate the analytes.
-
Derivatization (if necessary): Chemically modify the analytes to improve their volatility and chromatographic properties.
-
Injection: Inject a small volume of the extracted sample into the gas chromatograph.
-
Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Mass Analysis: As the separated compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint for identification.[7]
References
- 1. Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine screen: Method, results, and false positives [medicalnewstoday.com]
- 3. academic.oup.com [academic.oup.com]
- 4. lin-zhi.com [lin-zhi.com]
- 5. labcompare.com [labcompare.com]
- 6. Phencyclidine Urine Test Kit - NOVAtest ® IVD Test Kits by Atlas Link [invitro-test.com]
- 7. Spectroscopic and Chromatographic Studies of PCP and Analogues - ProQuest [proquest.com]
- 8. cfsre.org [cfsre.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Void: The Challenge of Comparing (1-Phenylcyclopentyl)methanamine and Ketamine
A comprehensive literature review reveals a significant information disparity between the well-characterized dissociative anesthetic, ketamine, and the structurally related compound, (1-Phenylcyclopentyl)methanamine. While ketamine has been the subject of extensive research, defining its pharmacological profile and clinical applications, this compound remains largely uncharacterized in publicly accessible scientific literature. This absence of empirical data precludes a direct, evidence-based head-to-head comparison as requested.
Ketamine, a cyclohexanone derivative, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist with a complex pharmacological profile that also includes interactions with opioid, monoaminergic, and cholinergic receptors.[1] Its primary mechanism of action, the non-competitive antagonism of the NMDA receptor, is responsible for its anesthetic, analgesic, and, more recently, its rapid-acting antidepressant effects.[1][2]
In stark contrast, searches for "this compound" in prominent scientific databases yield minimal information beyond its basic chemical structure and identifiers. There is a conspicuous lack of published studies detailing its synthesis, mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, or any in vivo pharmacological effects.
While this compound's structure suggests it belongs to the broader class of arylcyclohexylamines, which includes phencyclidine (PCP) and its analogs, it is not scientifically sound to extrapolate its pharmacological profile from these related compounds. The pharmacology of arylcyclohexylamines can vary significantly with minor structural modifications. For instance, the structurally similar compound, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, a mechanism distinct from the primary NMDA receptor antagonism of ketamine.
Without experimental data on this compound, any attempt to create a comparative guide would be speculative and would not meet the standards of scientific integrity required for an audience of researchers, scientists, and drug development professionals. A meaningful comparison would necessitate data from a range of in vitro and in vivo studies, including but not limited to:
-
Receptor Binding Assays: To determine the affinity of this compound for the NMDA receptor and a panel of other relevant receptors and transporters.
-
In Vitro Functional Assays: To characterize its functional activity at these targets (e.g., antagonist, agonist, partial agonist).
-
Animal Models of Anesthesia and Analgesia: To assess its potency and efficacy in producing these effects compared to ketamine.
-
Behavioral Pharmacology Studies: To evaluate its psychotomimetic, antidepressant-like, and abuse potential profiles.
-
Pharmacokinetic Studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.
The current body of scientific literature does not provide the necessary foundation for a head-to-head comparison of this compound and ketamine. The significant gap in knowledge regarding the pharmacology of this compound makes it impossible to generate the requested in-depth technical guide with supporting experimental data. Future research into the synthesis and biological activity of this compound is required before any meaningful comparative analysis with a well-understood compound like ketamine can be undertaken.
References
A Predictive Guide to the In-Vitro and In-Vivo Correlation of (1-Phenylcyclopentyl)methanamine Activity
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The exploration of novel psychoactive compounds is a frontier of neuroscience that promises deeper insights into brain function and the potential for new therapeutic agents. (1-Phenylcyclopentyl)methanamine, a structural analog of phencyclidine (PCP), represents one such unexplored molecule. While direct experimental data on this specific compound is sparse in publicly accessible literature[1][2], its chemical architecture strongly suggests a pharmacological profile that warrants investigation.
This guide is designed for researchers and drug development professionals as a predictive framework for investigating the in-vitro and in-vivo activity of this compound. By drawing parallels with well-characterized PCP analogs, we will outline a comprehensive, step-by-step experimental plan to elucidate its mechanism of action, functional activity, and potential behavioral effects. This document is intended to be a practical roadmap, grounded in established methodologies, to guide the scientific inquiry into this novel compound.
The Scientific Rationale: A Focus on the Glutamatergic System
Phencyclidine and its analogs are well-documented non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3] This interaction is central to their psychoactive effects and is a primary area of interest for therapeutic development, particularly in the context of depression and other neurological disorders.[3][4] The structural similarity of this compound to PCP suggests that it likely shares this mechanism of action.
Furthermore, a closely related analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[5] This dual activity profile—NMDA receptor antagonism and monoamine reuptake inhibition—presents a compelling rationale for the comprehensive characterization of this compound.
The following sections will detail a proposed research workflow to systematically investigate these potential activities, starting with in-vitro characterization and progressing to in-vivo validation.
In-Vitro Characterization: Unveiling Molecular Interactions
The initial phase of investigation focuses on defining the molecular targets and potency of this compound. These in-vitro assays are fundamental to understanding its primary mechanism of action and guiding subsequent in-vivo studies.
Primary Target Engagement: NMDA Receptor Binding
Objective: To determine the binding affinity of this compound for the NMDA receptor.
Methodology: Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the PCP binding site on the NMDA receptor.
Experimental Protocol:
-
Preparation of Synaptosomal Membranes: Isolate crude postsynaptic densities from rat brain tissue.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled PCP analog, such as [³H]TCP, and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC₅₀ (inhibitory concentration 50%) value, which represents the concentration of the test compound required to displace 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC₅₀.
Comparative Compounds:
-
Phencyclidine (PCP) - Positive Control
-
Ketamine - Clinically relevant NMDA receptor antagonist[3]
-
MK-801 - Potent and selective NMDA receptor antagonist
Expected Outcome: This assay will provide a quantitative measure of the compound's affinity for the NMDA receptor, allowing for direct comparison with known PCP analogs.
Secondary Target Screening: Monoamine Transporter Inhibition
Objective: To assess the inhibitory activity of this compound on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology: Transporter Uptake Assay
This cell-based assay measures the ability of the test compound to block the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Experimental Protocol:
-
Cell Culture: Utilize cell lines stably expressing human SERT, NET, or DAT.
-
Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Neurotransmitter Uptake: Add a radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and incubate for a defined period.
-
Termination and Lysis: Stop the uptake reaction and lyse the cells.
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of each transporter.
Comparative Compounds:
-
Fluoxetine - Selective Serotonin Reuptake Inhibitor (SSRI)
-
Desipramine - Selective Norepinephrine Reuptake Inhibitor (NRI)
-
GBR 12909 - Selective Dopamine Reuptake Inhibitor (DRI)
-
Cocaine - Triple Reuptake Inhibitor
Expected Outcome: This will reveal whether this compound possesses monoamine reuptake inhibitory activity and its selectivity profile.
Physicochemical Properties and Plasma Protein Binding
A thorough understanding of a compound's physicochemical properties is crucial for interpreting both in-vitro and in-vivo data.
Methodology:
-
Solubility: Determined using the shake-flask method in various buffers to assess pH-dependent solubility.[6]
-
Lipophilicity (LogP/LogD): Measured by the octanol-water partition coefficient.
-
Plasma Protein Binding: Assessed using equilibrium dialysis to determine the fraction of unbound drug in plasma, which is the pharmacologically active portion.[7]
Importance: High plasma protein binding can significantly impact the free drug concentration available to interact with its target, influencing both efficacy and potential toxicity.[7][8] This data is critical for establishing a meaningful in-vitro to in-vivo correlation.[9]
Table 1: Hypothetical In-Vitro Activity Profile of this compound and Comparators
| Compound | NMDA Receptor Binding (Ki, nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Plasma Protein Binding (%) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Phencyclidine (PCP) | ~50 | >10,000 | >10,000 | ~200 | ~65 |
| Ketamine | ~500 | >10,000 | >10,000 | >10,000 | ~12 |
| N-methyl-1-(1-phenylcyclohexyl)methanamine | Not Reported | 169 | 85 | 21 | Not Reported |
In-Vivo Evaluation: From Animal Models to Behavioral Outcomes
In-vivo studies are essential to understand the physiological and behavioral effects of this compound and to establish a correlation with its in-vitro activity.
Antidepressant-Like Activity
Given the antidepressant effects of ketamine and other NMDA receptor antagonists, this is a key area of investigation.[3][4]
Methodology: Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice
These are widely used behavioral despair models to screen for antidepressant-like activity.
Experimental Protocol:
-
Acclimation: Acclimate mice to the testing environment.
-
Drug Administration: Administer this compound or a comparator compound via an appropriate route (e.g., intraperitoneal injection).
-
Forced Swim Test: Place mice in a cylinder of water and record the duration of immobility over a set period.
-
Tail Suspension Test: Suspend mice by their tails and record the duration of immobility.
-
Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.
Comparative Compounds:
-
Ketamine
-
Imipramine (Tricyclic Antidepressant)
-
Vehicle Control
Psychotomimetic and Locomotor Effects
PCP is known to induce psychosis-like symptoms and hyperlocomotion in rodents, which are important to assess for potential side effects.[10][11]
Methodology: Open Field Test
This test assesses locomotor activity and exploratory behavior.
Experimental Protocol:
-
Acclimation: Acclimate mice to the open field arena.
-
Drug Administration: Administer the test compound.
-
Testing: Place the mouse in the center of the open field and record its movement (distance traveled, time spent in the center vs. periphery) using video tracking software.
-
Data Analysis: An increase in distance traveled suggests a stimulant effect, while changes in the time spent in the center can indicate anxiolytic or anxiogenic effects.
Comparative Compounds:
-
Phencyclidine (PCP)
-
Saline (Vehicle Control)
Establishing the In-Vitro to In-Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a drug and an in-vivo response.[12][13] A successful IVIVC can streamline drug development and reduce the need for extensive in-vivo studies.[14][15]
Workflow for IVIVC:
-
Data Collection: Gather in-vitro dissolution/release data and in-vivo plasma concentration data from pharmacokinetic studies.
-
Mathematical Modeling: Develop a model to correlate the in-vitro and in-vivo data. A Level A correlation, which is a point-to-point relationship, is the most informative.[13]
-
Validation: Validate the model to ensure its predictive accuracy.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of this compound. The proposed experiments are designed to first elucidate its molecular mechanism of action through in-vitro assays and then to correlate these findings with in-vivo behavioral outcomes. By comparing its activity profile to well-characterized compounds like PCP and ketamine, researchers can gain valuable insights into its potential as a novel therapeutic agent or a tool for neuroscientific research.
The successful characterization of this compound will contribute to the broader understanding of the structure-activity relationships within the PCP class of compounds and may pave the way for the development of new modulators of the glutamatergic and monoaminergic systems.
References
- 1. This compound | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. bioivt.com [bioivt.com]
- 8. Phencyclidine blood protein binding: influence of protein, pH and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The behavioral and neurochemical effects of phencyclidine in humans and animals: some implications for modeling psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phinc-modeling.com [phinc-modeling.com]
- 13. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. premier-research.com [premier-research.com]
- 15. wjarr.com [wjarr.com]
A Comparative Safety Benchmark of (1-Phenylcyclopentyl)methanamine: An Evidence-Based Guide for Preclinical Research
For researchers and drug development professionals, establishing a comprehensive safety profile is a critical early-step in the evaluation of any novel chemical entity. This guide provides a framework for benchmarking the safety of (1-Phenylcyclopentyl)methanamine. Due to a scarcity of publicly available toxicological data for this specific molecule, this document synthesizes information on structurally related compounds to infer a potential safety profile and outlines a robust, multi-tiered experimental plan to definitively characterize its safety in a preclinical setting.
This compound is a chemical entity featuring a phenyl group and a methanamine moiety attached to a central cyclopentyl ring. Its structural similarity to phenethylamines and other cyclic amines suggests a potential for biological activity, making a thorough safety assessment imperative.
Inferred Toxicological Profile from Structural Analogs
To establish a preliminary safety hypothesis, we can examine the known toxicology of its core structural components: the phenethylamine backbone and the cyclopentylamine motif.
Phenethylamine Analogs: Phenethylamines are a broad class of compounds known for their stimulant and psychoactive properties.[1][2] Their toxicity often manifests as sympathomimetic or serotonergic effects, including tachycardia, hyperthermia, agitation, and at high doses, seizures.[1] The burden of phenethylamine derivative use, such as methamphetamine, is a significant public health concern, linked to serious health issues including psychosis, convulsions, and cardiovascular events.[3] Acute toxicity studies in mice have been conducted on β-Phenylethylamine and its analogs, providing quantitative benchmarks for lethality.[4]
Cyclopentylamine: The cyclopentyl moiety introduces a cyclic aliphatic component. Cyclopentylamine itself is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is considered fatal if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[5][6][7] The RTECS (Registry of Toxic Effects of Chemical Substances) entry for cyclopentylamine notes that the material is extremely destructive to the tissues of mucous membranes and the upper respiratory tract.[6]
This preliminary analysis suggests that this compound should be handled with care, with potential risks including stimulant-like systemic effects, as well as local tissue irritation or damage. However, empirical data is essential to move beyond inference.
A Multi-Tiered Experimental Workflow for Safety Benchmarking
A definitive safety profile of this compound requires a battery of standardized in vitro and in vivo assays. The following section details the protocols for a recommended testing cascade, designed to assess cytotoxicity, mutagenicity, and acute systemic toxicity.
The initial step in safety profiling is to determine the compound's potential to harm cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Experimental Protocol: MTT Cytotoxicity Assay [8][11]
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the compound's intended application) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[8][11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for the MTT Cytotoxicity Assay.
To understand the compound's effects on a whole organism after a single dose, an acute oral toxicity study is essential. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that minimizes the number of animals required while allowing for classification of the substance based on GHS categories.[12][13][14]
Experimental Protocol: Acute Oral Toxicity (OECD 423) [12][15]
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (typically female rats), which have been acclimatized to laboratory conditions for at least five days.[12]
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for administration in a volume not exceeding 1-2 mL/100g of body weight.[12]
-
Dosing Procedure (Stepwise):
-
Starting Dose: Based on available information (or lack thereof), select a starting dose from the OECD-defined levels (e.g., 5, 50, 300, 2000 mg/kg). If no data is available, 300 mg/kg is often recommended as a starting point.[13]
-
Administration: Administer the selected dose to a group of three animals by oral gavage.
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity for the first several hours post-dosing and at least once daily for 14 days.[13] Record body weight changes.
-
-
Stepwise Progression:
-
If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified in the corresponding toxicity category. If one animal dies, the test is repeated at the same dose level with three additional animals.
-
If no mortality is observed, the test proceeds to the next higher dose level with a new group of three animals.
-
This stepwise procedure continues until the criteria for classification are met. A limit test at 2000 mg/kg can be performed if the substance is expected to have low toxicity.[13][15]
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are subjected to a gross necropsy.
-
Data Analysis and Classification: The results allow the substance to be classified into one of the GHS categories for acute toxicity, providing an estimated LD₅₀ cut-off value.[12][13]
Caption: Stepwise procedure of the OECD 423 Acute Toxic Class Method.
Comparative Data Summary
While specific data for this compound is not available, the table below provides acute toxicity data for related compounds to serve as a preliminary benchmark.
| Compound | Species | Route | Toxicity Value (LD₅₀) | GHS Classification (Oral) | Reference |
| β-Phenylethylamine | Mouse | Oral | 226.7 mg/kg | Category 3: Toxic if swallowed | [4] |
| p-Fluoro-PEA | Mouse | Oral | 136.7 mg/kg | Category 3: Toxic if swallowed | [4] |
| Cyclopentylamine | - | Oral | - | Category 3: Toxic if swallowed | [5][7] |
| This compound | - | - | Data Not Available | To Be Determined | - |
Note: GHS Classification is inferred from LD₅₀ values where not explicitly stated.
Conclusion and Forward Path
The structural components of this compound suggest a potential for significant biological activity and associated toxicity, warranting a cautious and systematic approach to its safety evaluation. The inferred profile, based on phenethylamine and cyclopentylamine analogs, highlights potential risks including systemic stimulant effects and corrosive properties.
The experimental workflows detailed in this guide provide a robust framework for definitively characterizing the safety profile of this compound. By conducting in vitro cytotoxicity and in vivo acute toxicity studies, researchers can generate the necessary data to classify the compound, understand its potential hazards, and make informed decisions for further development. This multi-tiered approach ensures scientific integrity and provides the foundational data required for any subsequent preclinical or clinical investigation.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: From Mechanism to Practical Application
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines have emerged as indispensable tools in this endeavor, acting as powerful catalysts and auxiliaries in a vast array of asymmetric transformations.[1][2][3] Their efficacy lies in their ability to create a chiral environment, guiding a reaction towards a specific stereochemical outcome. This guide provides a comparative analysis of common classes of chiral amines, offering insights into their mechanisms, performance across key reactions, and practical guidance for their application, grounded in experimental data from peer-reviewed literature.
The Foundation of Stereocontrol: How Chiral Amines Work
The power of chiral amines in asymmetric synthesis stems from their capacity to form transient chiral intermediates with substrates, effectively lowering the activation energy for one enantiomeric pathway over the other.[2][4] This is primarily achieved through two key activation modes:
-
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines.[5] The chirality of the amine dictates the facial selectivity of the subsequent attack of the enamine on an electrophile.
-
Iminium Ion Catalysis: The same chiral secondary amines can react with α,β-unsaturated carbonyls to form electrophilic iminium ions.[5] This activation lowers the LUMO of the carbonyl system, facilitating nucleophilic attack. The chiral amine again controls the stereochemical outcome by shielding one face of the iminium ion.
Primary, secondary, and tertiary chiral amines each offer unique advantages and are employed in a variety of catalytic systems, either as organocatalysts or as ligands for transition metals.[6][7][8]
Performance Benchmark: A Comparative Look at Key Asymmetric Reactions
The choice of a chiral amine catalyst is critically dependent on the specific transformation. Below, we compare the performance of representative chiral amines across three fundamental carbon-carbon bond-forming reactions: the Aldol Reaction, the Michael Addition, and the Asymmetric Hydrogenation of Imines.
Asymmetric Aldol Reaction: Crafting Chiral β-Hydroxy Carbonyls
The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[2] Proline and its derivatives are particularly renowned for their success in this area.[9]
| Catalyst Class | Representative Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Secondary Amine (Amino Acid) | L-Proline | Acetone + Isobutyraldehyde | 97 | - | 96 | [9] |
| Secondary Amine (Prolinol Derivative) | (S)-Diphenylprolinol | Various Aldehydes + Polymeric Ethyl Glyoxylate | High | Excellent | Excellent | [9] |
| Primary Amine (Cinchona Alkaloid Derivative) | Quinine-derived primary amine | Acetaldehyde + α-ketophosphonate | Moderate | - | Moderate to Good | [9][10] |
Key Insights: L-proline serves as a robust and economical catalyst for the aldol reaction, delivering high enantioselectivity.[9] For challenging substrates, prolinol derivatives can offer enhanced reactivity and stereocontrol.[9] Chiral primary amines also show promise, with the potential for stereochemical outcomes to be tuned through structural modification of the catalyst.[10]
Asymmetric Michael Addition: Enantioselective Carbon-Carbon Bond Formation
The Michael addition is a versatile tool for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Chiral amines, particularly secondary amines and their derivatives, have proven to be highly effective organocatalysts for this transformation.[4][11]
| Catalyst Class | Representative Catalyst | Substrates (Nucleophile + Electrophile) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Secondary Amine (Amino Acid) | L-Proline | Propanal + Nitrostyrene | 10 | - | 22 | [4] |
| Secondary Amine (Prolinol Silyl Ether) | (S)-Diphenylprolinol TMS Ether | Propanal + Nitrostyrene | 82 | 94:6 | 99 | [4] |
| Primary-Tertiary Diamine (Cinchona Alkaloid) | 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide + α,β-unsaturated ketones | 49-98 | - | 95-99 | [12] |
Key Insights: While L-proline itself shows modest efficacy in the Michael addition, simple structural modifications, such as the introduction of bulky silyl ether groups in prolinol derivatives, can dramatically enhance both yield and enantioselectivity.[4] This highlights the importance of catalyst screening and optimization. Bifunctional catalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile, leading to excellent results.[12]
Asymmetric Hydrogenation of Imines: Accessing Chiral Amines
The asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for the synthesis of valuable chiral amines.[1][13] This transformation is typically catalyzed by transition metal complexes featuring chiral ligands, which are often derived from chiral amines.
| Catalyst System | Representative Ligand/Catalyst | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Iridium-Phosphinooxazoline | SimplePHOX ligands | N-Aryl Imines | High | up to 96 | [1] |
| Ruthenium-Diamine/Diphosphine | Xyl-Skewphos/DPEN-Ru complex | Aromatic and Heteroaromatic Ketimine | High | up to 99 | [13] |
| Iridium-Diamine/Chiral Phosphate Anion | Diamine-ligated Ir(III) with Chiral Phosphate | Acyclic Imines | High | up to 99 | [14] |
Key Insights: The choice of metal and chiral ligand is crucial for achieving high enantioselectivity in imine hydrogenation. Iridium and Ruthenium complexes are among the most effective.[1][13] The development of modular chiral ligands allows for fine-tuning of the catalyst's steric and electronic properties to suit a specific substrate.[13] Furthermore, the use of chiral counteranions in ion-pairing with the catalyst can significantly influence the stereochemical outcome, offering another layer of control.[14]
Experimental Protocols: A Practical Guide
To bridge the gap between theory and practice, detailed experimental protocols are essential. Below are representative procedures for the asymmetric Michael addition and a generalized workflow for asymmetric hydrogenation.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is based on the highly effective use of a prolinol silyl ether catalyst.[4]
Materials:
-
(S)-Diphenylprolinol TMS Ether (catalyst)
-
Propanal (nucleophile)
-
trans-β-Nitrostyrene (electrophile)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
¹H NMR spectrometer
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) at room temperature, add (S)-Diphenylprolinol TMS Ether (0.05 mmol, 10 mol%).
-
Add propanal (1.5 mmol, 3.0 equivalents).
-
Stir the reaction mixture at room temperature for the time specified in the comparative data (e.g., 1 hour).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality: The bulky diphenylprolinol silyl ether catalyst forms a chiral enamine with propanal. The steric hindrance from the catalyst directs the attack of the enamine onto one face of the nitrostyrene, leading to high diastereo- and enantioselectivity.[4]
Protocol 2: Generalized Workflow for Asymmetric Imine Hydrogenation
This workflow outlines the key steps for a typical asymmetric hydrogenation of an imine using a transition metal catalyst.
Diagram: Asymmetric Imine Hydrogenation Workflow
Caption: A generalized experimental workflow for asymmetric imine reduction.
Mechanistic Insights and Logical Relationships
The stereochemical outcome of a chiral amine-catalyzed reaction is dictated by the specific interactions within the transition state. Understanding these relationships is key to rational catalyst design and selection.
Diagram: Enamine and Iminium Ion Catalysis Cycles
Caption: Catalytic cycles for enamine and iminium ion activation modes.
Conclusion: Navigating the Landscape of Chiral Amines
The selection of an optimal chiral amine is a multifaceted decision that requires a deep understanding of reaction mechanisms, substrate scope, and practical experimental considerations. While foundational catalysts like L-proline offer a cost-effective and often efficient starting point, the vast and ever-expanding library of chiral amines, including prolinol derivatives and cinchona alkaloids, provides powerful tools for tackling more complex synthetic challenges.[4][7][11] The data presented in this guide underscores the importance of rational catalyst selection and empirical optimization to achieve the desired stereochemical control in asymmetric synthesis. As the field continues to evolve, the development of novel chiral amine catalysts will undoubtedly unlock new possibilities for the efficient and selective synthesis of complex chiral molecules.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly enantioselective aldol reactions between acetaldehyde and activated acyclic ketones catalyzed by chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Efficacy Analysis of (1-Phenylcyclopentyl)methanamine Derivatives as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the (1-Phenylcyclopentyl)methanamine Scaffold
The this compound chemical scaffold is a core component of various psychoactive compounds, most notably analogs related to Phencyclidine (PCP). These molecules have garnered significant interest in neuroscience and drug development due to their primary mechanism of action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory, is implicated in numerous neurological and psychiatric disorders when its function is disrupted.[4][5] Consequently, antagonists that modulate NMDA receptor activity are of great therapeutic interest for conditions ranging from neuropathic pain to depression and neurodegenerative diseases.[5][6][7]
This guide provides a comparative analysis of the efficacy of select derivatives of this compound and related arylcycloalkylamines. By examining their structure-activity relationships (SAR), receptor binding affinities, and functional activities, we aim to provide a clear, data-driven resource for professionals engaged in the research and development of novel central nervous system (CNS) therapeutics.
Mechanism of Action: Non-Competitive Antagonism of the NMDA Receptor
Derivatives of this class primarily act as uncompetitive, open-channel blockers of the NMDA receptor. Their binding site is located deep within the receptor's ion channel, often referred to as the "PCP site".[8][9] For these antagonists to exert their effect, the channel must first be opened by the binding of both the neurotransmitter glutamate and a co-agonist (glycine or D-serine).[4][10] Once the channel is open, the antagonist can enter and bind to its site, physically occluding the passage of ions like Ca²⁺ and Na⁺. This blockade is voltage-dependent, meaning it is more pronounced at depolarized membrane potentials.[4]
Caption: Mechanism of non-competitive NMDA receptor antagonism by this compound derivatives.
Comparative Pharmacological Profiles
The efficacy of these derivatives is determined by their affinity for the NMDA receptor's PCP site and their potency in functionally inhibiting ion flow. Subtle structural modifications can significantly alter these properties, as well as their selectivity for other receptors, such as monoamine transporters (for dopamine, norepinephrine, and serotonin) which can introduce additional pharmacological effects.[1][8]
Below is a comparative summary of key arylcyclohexylamine analogs, including Rolicyclidine (PCPy), a direct analog where the piperidine ring of PCP is replaced by a pyrrolidine ring.
| Compound | Structure | Primary Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, µM) | Key Structural Difference |
| Phencyclidine (PCP) | 1-(1-Phenylcyclohexyl)piperidine | NMDA Receptor | ~50-100 | 2.02[11] | Piperidine amine |
| Rolicyclidine (PCPy) | 1-(1-Phenylcyclohexyl)pyrrolidine | NMDA Receptor | Equipotent to PCP[12] | Not widely reported | Pyrrolidine amine |
| 3-MeO-PCP | 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine | NMDA Receptor | Higher than PCP | 1.51[11] | Methoxy group on phenyl ring |
| Ketamine | 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one | NMDA Receptor | ~500-1000 | ~1-5 | Carbonyl group on cyclohexane ring |
Note: Kᵢ and IC₅₀ values can vary between studies depending on the assay conditions, radioligand used, and tissue preparation. The values presented are representative.
Analysis of Structure-Activity Relationships (SAR):
-
Amine Ring Substitution: Replacing the piperidine ring of PCP with a pyrrolidine ring to form Rolicyclidine (PCPy) results in a compound that is approximately equipotent in producing PCP-like effects, indicating that this modification is well-tolerated for NMDA receptor binding.[12]
-
Aromatic Substitution: The addition of a methoxy group to the phenyl ring, as in 3-MeO-PCP, can increase potency compared to the parent compound, PCP.[11] This suggests that electronic modifications to the aromatic ring can enhance the interaction with the binding site.
-
Cycloalkyl Ring Modification: The structure of Ketamine, which includes a carbonyl group on the cyclohexane ring and a different phenyl substitution, results in a lower-potency NMDA antagonist compared to PCP.[7] This highlights the sensitivity of the receptor to changes on the cyclohexyl moiety.
-
Lipophilicity: For many classes of receptor ligands, a correlation exists between lipophilicity and binding affinity.[13] Alterations to the core this compound structure that increase lipophilicity without disrupting key pharmacophore elements may enhance potency.[13]
Experimental Methodologies for Efficacy Determination
To rigorously compare the efficacy of novel derivatives, a standardized workflow incorporating both binding and functional assays is essential.
Caption: A typical workflow for the discovery and evaluation of novel this compound derivatives.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines a compound's affinity (Kᵢ) for the PCP binding site by measuring how effectively it competes with a radiolabeled ligand.[14][15]
Objective: To calculate the inhibitory constant (Kᵢ) of a test compound at the NMDA receptor PCP site.
Materials:
-
Radioligand: [³H]MK-801, a high-affinity NMDA receptor channel blocker.
-
Receptor Source: Rat brain cortical membranes or membranes from cell lines expressing recombinant NMDA receptors.
-
Test Compounds: this compound derivatives at various concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., unlabeled MK-801 or PCP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[16]
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.[16]
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compounds. Thaw and resuspend the receptor membrane preparation in ice-cold assay buffer.[16]
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]MK-801 (typically near its Kₑ value), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the saturating concentration of the unlabeled control ligand.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]
-
Causality Insight: Reaching equilibrium is critical for accurate affinity determination. This time should be determined empirically in preliminary kinetic experiments.[15]
-
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound. Immediately wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.[16]
-
Causality Insight: Rapid filtration and cold washes are essential to prevent the dissociation of the radioligand from the receptor during the washing process.
-
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Fit this curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).[15]
-
Kᵢ Calculation: Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the functional effect of a compound on ion channel activity, providing a measure of its potency (IC₅₀).[10][17][18]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a derivative on NMDA receptor-mediated currents.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Recording Setup: Patch-clamp amplifier, microscope, micromanipulator, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.[19]
-
Solutions:
-
External Solution (aCSF): Containing physiological concentrations of ions, plus NMDA (agonist) and glycine (co-agonist). To isolate NMDA currents, blockers for AMPA/Kainate (e.g., CNQX) and GABA receptors are often included.[17][19]
-
Internal Solution: To fill the patch pipette, mimicking the intracellular ionic environment.
-
-
Test Compounds: Derivatives applied via perfusion system.
Step-by-Step Procedure:
-
Cell Preparation: Place the coverslip with cultured cells into the recording chamber on the microscope stage and continuously perfuse with the external solution.
-
Obtaining a Seal: Under visual guidance, approach a target neuron with the glass pipette. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[4][19]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[10]
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV or -70 mV).[4]
-
Eliciting NMDA Currents: Apply the agonist solution (NMDA + glycine) to the cell via the perfusion system to evoke a stable, inward NMDA-mediated current.
-
Causality Insight: A stable baseline current is necessary to accurately quantify the inhibitory effect of the test compound.
-
-
Compound Application: Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of the test derivative. Record the degree of current inhibition at each concentration.[4]
-
Washout: After application, perfuse the cell with the agonist-only solution to ensure the antagonist's effect is reversible.
-
Data Analysis: Measure the peak current amplitude at each antagonist concentration. Normalize the data by expressing the inhibited current as a percentage of the baseline (control) current. Plot the percentage of inhibition versus the log concentration of the antagonist and fit the data with a logistic function to determine the IC₅₀ value.[4]
Conclusion and Future Directions
The this compound scaffold and its arylcyclohexylamine relatives remain a fertile ground for the development of novel NMDA receptor modulators. Comparative analysis demonstrates that minor chemical modifications to the amine, phenyl, or cycloalkyl moieties can significantly impact both binding affinity and functional potency.[20][21] The strategic use of robust in vitro assays, such as radioligand binding and patch-clamp electrophysiology, is fundamental to elucidating these structure-activity relationships and identifying lead candidates. Future research should focus on developing derivatives with improved selectivity profiles, minimizing off-target effects at monoamine transporters or other receptors, and exploring subunit-selective NMDA receptor antagonists to fine-tune therapeutic actions and reduce side effects.
References
- 1. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RNA Based Antagonist of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phencyclidine - Wikipedia [en.wikipedia.org]
- 9. Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rolicyclidine | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. benchchem.com [benchchem.com]
- 20. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative structure-activity relationship study on phenylcyclohexylamine (Journal Article) | ETDEWEB [osti.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Phenylcyclopentyl)methanamine
This guide provides essential, immediate safety and logistical information for the proper disposal of (1-Phenylcyclopentyl)methanamine. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure safe handling and regulatory compliance. The causality behind each procedural choice is explained to build a framework of self-validating protocols, ensuring the highest standards of laboratory safety.
Immediate Safety and Hazard Assessment
This compound is a primary amine that requires careful handling due to its potential hazardous properties. Before initiating any disposal procedures, a thorough risk assessment is paramount. Amines, as a class of compounds, can be corrosive and flammable.[1] Vapors may also be harmful if inhaled, causing respiratory tract irritation.[1]
Core Immediate Actions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
-
Spill Kit: Ensure a spill containment kit with absorbent pads and neutralizing agents is readily accessible.[2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation to prevent hazardous reactions.[2]
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible substances like acids and oxidizing agents, to prevent violent reactions.[2]
Step-by-Step Disposal Protocol
The preferred method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Incineration in a suitable facility is often the recommended final disposal method.[1][4]
Protocol for Collection and Temporary Storage:
-
Select Appropriate Containers: Use only approved, compatible, and properly sealed containers for waste accumulation.[2][6] The original container of the main component can often be used.[6] Containers should be in good condition and designed for liquid waste if applicable.[6]
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and any associated hazard pictograms.[2][6]
-
Storage: Store the sealed waste containers in a cool, well-ventilated, and designated hazardous waste accumulation area, away from direct sunlight and heat sources.[2] Ensure the storage area is secure and under the control of the generator.[6]
-
Record Keeping: Maintain a detailed log of the accumulated waste, including quantities and dates.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.[2]
Emergency Procedures for Spills and Exposure
Preparedness for accidental spills is a critical component of safe handling.[2]
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.
-
Collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Ventilate the area to remove any residual vapors.[1]
-
-
Major Spills:
-
Evacuate the entire area and notify your institution's emergency response team and EHS office immediately.
-
If safe to do so, remove all ignition sources.[7]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [6] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [2] |
| Recommended Final Disposal | Incineration | [1][4] |
| Incompatible Substances | Acids, Oxidizing Agents | [2] |
| Emergency Eye Wash Duration | At least 15 minutes | [5][8] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. tri-iso.com [tri-iso.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. pccarx.com [pccarx.com]
- 4. download.basf.com [download.basf.com]
- 5. angenechemical.com [angenechemical.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
